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  • Product: 3-Ethoxy-5-nitrobenzoic acid
  • CAS: 103440-97-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Safe Handling of 3-Ethoxy-5-nitrobenzoic Acid

This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of 3-Ethoxy-5-nitrobenzoic acid (CAS No. 103440-97-7). Designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of 3-Ethoxy-5-nitrobenzoic acid (CAS No. 103440-97-7). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety protocols, ensuring a self-validating system of laboratory best practices.

Section 1: Compound Identification and Core Physicochemical Properties

3-Ethoxy-5-nitrobenzoic acid is an aromatic carboxylic acid derivative. The presence of both an electron-withdrawing nitro group (-NO₂) and an electron-donating ethoxy group (-OCH₂CH₃) on the benzene ring influences its reactivity and physicochemical properties. The nitro group, in particular, increases the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid[1]. Understanding these properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 103440-97-7[2][3][4]
Molecular Formula C₉H₉NO₅[2][3][4]
Molecular Weight 211.17 g/mol [2][3]
Appearance Off-white to light yellow solid (inferred from related compounds)[1][5]
Melting Point 140.5 - 141.5 °C[6]
Polar Surface Area (PSA) 92.4 Ų[2]
LogP 1.6[2][6]
SMILES CCOc1cc(C(=O)O)cc([O-])c1[3][4]

Section 2: Hazard Assessment and Toxicological Profile

While a comprehensive toxicological profile for 3-Ethoxy-5-nitrobenzoic acid is not fully established, the known hazards of structurally similar nitrobenzoic acids provide a strong basis for a conservative risk assessment. The following classifications should be assumed as a precautionary measure.

Hazard ClassGHS CategoryHazard StatementBasis of Classification
Acute Oral Toxicity Category 4H302: Harmful if swallowedBased on data for 3-nitrobenzoic acid and other derivatives[5][7][8].
Skin Corrosion/Irritation Category 2H315: Causes skin irritationCommon classification for nitrobenzoic acids[5][7][8][9].
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationCommon classification for nitrobenzoic acids[5][7][8][9].
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationBased on data for related compounds; solid dusts can irritate the respiratory tract[5][7][8].

Expert Insight: The primary hazards are associated with direct contact and inhalation of dust. The acidic nature of the compound can cause irritation to mucous membranes, skin, and eyes. The nitroaromatic structure warrants caution, as this class of compounds can have complex toxicological profiles[10].

Section 3: Core Laboratory Handling Protocols

A systematic approach to handling minimizes exposure and ensures experimental integrity. The following workflow illustrates the essential stages of working safely with 3-Ethoxy-5-nitrobenzoic acid.

G planning 1. Pre-Use Risk Assessment - Review SDS & literature - Identify quantities & procedures eng_controls 2. Setup Engineering Controls - Certify chemical fume hood - Prepare designated workspace planning->eng_controls ppe 3. Don Personal Protective Equipment - Nitrile gloves (double-gloving recommended) - Safety goggles & lab coat eng_controls->ppe handling 4. Aliquoting & Handling - Weigh solid in hood - Use anti-static weigh boats - Keep container closed ppe->handling cleanup 5. Decontamination & Cleanup - Wipe surfaces with appropriate solvent - Clean glassware handling->cleanup storage 6. Secure Storage - Tightly sealed container - Store in a cool, dry, ventilated area cleanup->storage disposal 7. Waste Disposal - Segregate solid & liquid waste - Label hazardous waste container cleanup->disposal

Caption: General workflow for safe handling of 3-Ethoxy-5-nitrobenzoic acid.

Engineering Controls

The primary engineering control is a certified chemical fume hood. This is non-negotiable and serves two purposes: it protects the user from inhaling fine dust particles and contains any potential spills. Ensure that an eyewash station and safety shower are readily accessible[8].

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory[5][11].

  • Skin Protection: A flame-resistant lab coat should be worn and kept fastened. Use chemical-resistant gloves, such as nitrile gloves. It is crucial to inspect gloves before use and practice proper removal technique to avoid skin contact[5]. For extended procedures, consider double-gloving.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required[12][13].

Step-by-Step Weighing and Handling Protocol
  • Preparation: Designate a work area within the fume hood. Cover the surface with absorbent, disposable bench paper.

  • Container Handling: Before opening, gently tap the container on the benchtop to settle the solid material.

  • Weighing: Open the container within the fume hood. Use an anti-static weigh boat or glassine paper to prevent dispersal of the fine powder.

  • Transfer: Use a clean spatula for transfers. Avoid generating dust clouds. If dissolving, add the solid to the solvent slowly.

  • Post-Handling: Tightly close the main container immediately after use.

  • Decontamination: Wipe the spatula and any affected surfaces with a damp cloth or towel (e.g., with 70% ethanol) to remove residual dust before removing from the hood. Dispose of the cloth as solid chemical waste.

Section 4: Storage and Chemical Stability

Proper storage is critical to maintain the compound's integrity and prevent hazardous reactions.

  • Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area[5][6]. The storage temperature should be maintained between +15°C and +25°C[14].

  • Chemical Stability: The compound is stable under recommended storage conditions[5][8]. Avoid direct sunlight and moisture[7].

Incompatible MaterialsRationale for Incompatibility
Strong Bases (e.g., NaOH, KOH)Can cause a vigorous, exothermic acid-base reaction.
Strong Oxidizing Agents (e.g., perchlorates, nitrates)The nitro group already imparts some oxidative character; mixing with strong oxidizers can create a risk of a highly energetic, potentially explosive reaction.
Strong Reducing Agents (e.g., hydrides)Can reduce the nitro group in an uncontrolled, exothermic reaction.

Section 5: Emergency Procedures

Rapid and correct response during an emergency is paramount.

Spill Response

The appropriate response depends on the scale of the spill. The following decision tree outlines the correct procedure.

G start Spill Detected assess Assess Risk: - Quantity spilled? - Dust airborne? - Outside fume hood? start->assess minor_spill Minor Spill (<5g, contained in hood) assess->minor_spill Minor major_spill Major Spill (>5g or airborne dust) assess->major_spill Major ppe Ensure proper PPE is worn (Gloves, Goggles, Lab Coat) minor_spill->ppe evacuate Alert others. Evacuate immediate area. major_spill->evacuate contain Gently cover with dry paper towels to prevent dust spread ppe->contain collect Carefully sweep solid into a bag or dustpan. Do not use a vacuum. contain->collect decon_minor Wipe area with a damp cloth. Place all materials in waste bag. collect->decon_minor dispose Seal & label as hazardous waste. Contact EHS for pickup. decon_minor->dispose contact_ehs Contact Emergency Services / EHS. Do not attempt cleanup alone. evacuate->contact_ehs

Caption: Decision tree for responding to a 3-Ethoxy-5-nitrobenzoic acid spill.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area gently with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[7][15]
Firefighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂)[5][7].

  • Hazards from Combustion: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx)[16].

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes[5][16].

Section 6: Waste Disposal

All waste containing 3-Ethoxy-5-nitrobenzoic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Keep solid and liquid waste streams separate.

  • Containment: Use designated, sealed, and clearly labeled hazardous waste containers.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash[5][14]. Adhere strictly to all local, state, and federal environmental regulations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69078615, 3-Ethoxy-5-nitrobenzoic acid. Available at: [Link]

  • Chemsrc (2025). Benzoic acid, 3-ethoxy-5-nitro- (6CI) | CAS#:103440-97-7. Available at: [Link]

  • Loba Chemie (2015). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Available at: [Link]

  • Appchem (n.d.). 3-Ethoxy-5-nitrobenzoic acid | 103440-97-7. Available at: [Link]

  • Wikipedia (n.d.). 3-Nitrobenzoic acid. Available at: [Link]

  • National Institute of Standards and Technology (2015). SAFETY DATA SHEET - Benzoic Acid. Available at: [Link]

  • Suvchem Laboratory Chemicals (n.d.). 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID). Available at: [Link]

  • U.S. Environmental Protection Agency (2007). Toxicological Review of Nitrobenzene. Available at: [Link]

  • Cole-Parmer (2005). Material Safety Data Sheet - 3-Nitrobenzoic acid, 99%. Available at: [Link]

Sources

Exploratory

Whitepaper: Crystal Structure and Polymorphism of 3-Ethoxy-5-nitrobenzoic Acid

A Comprehensive Guide to Structural Landscapes, Synthon Formation, and Polymorph Screening in Substituted Benzoic Acids Executive Summary 3-Ethoxy-5-nitrobenzoic acid (3E5NBA, CAS: 103440-97-7) is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Structural Landscapes, Synthon Formation, and Polymorph Screening in Substituted Benzoic Acids

Executive Summary

3-Ethoxy-5-nitrobenzoic acid (3E5NBA, CAS: 103440-97-7) is a highly functionalized aromatic compound that serves as an exemplary model for studying the intricate dynamics of crystal engineering. The interplay between the electron-withdrawing nitro group, the conformationally flexible ethoxy ether, and the strongly hydrogen-bonding carboxylic acid creates a complex structural landscape. This technical guide provides an in-depth analysis of the polymorphic behavior of 3E5NBA, detailing the thermodynamic relationships between its crystal forms, the supramolecular synthons that dictate its solid-state architecture, and robust experimental protocols for polymorph screening.

Structural Landscape and Conformational Flexibility

The solid-state assembly of substituted benzoic acids is primarily driven by the formation of robust hydrogen-bonded networks. In 3E5NBA, the dominant structural motif is the classic R22​(8) carboxylic acid homodimer. However, the presence of the meta-substituted ethoxy group introduces significant conformational flexibility. The ethoxy moiety (-O-CH₂-CH₃) can adopt either a syn-planar or anti-planar orientation relative to the aromatic ring.

As demonstrated in structurally analogous systems, conformational flexibility combined with specific substitution patterns frequently leads to highly polymorphic systems . The rotational freedom of the ethoxy group allows 3E5NBA to pack into multiple distinct crystal lattices. Furthermore, the nitro group acts as a secondary hydrogen-bond acceptor. While weaker than the primary carboxylic acid interactions, these C-H···O contacts are critical in stabilizing metastable polymorphs, a phenomenon well-documented in the structural landscape of 4-nitrobenzoic acid .

Supramolecular Synthons and Packing Motifs

While the dimer is the most thermodynamically stable synthon, kinetic crystallization conditions can force the molecules into extended hydrogen-bonded catemer chains. This behavior mirrors the crystallization of 2,6-dimethoxybenzoic acid, where varying the solvent environment dictates whether the molecule forms standard dimers or metastable catemers . In 3E5NBA, the steric bulk of the ethoxy group in the syn-planar conformation can disrupt optimal dimer packing, inadvertently trapping the system in a metastable state.

Synthon Monomer 3E5NBA Monomer (Solution State) Conf1 Anti-planar Ethoxy Monomer->Conf1 Low Energy Conf2 Syn-planar Ethoxy Monomer->Conf2 Steric Hindrance Syn1 R2,2(8) Homodimer Conf1->Syn1 Syn2 Catemer Chain Conf1->Syn2 Additive Effect Conf2->Syn1 Form1 Form I Packing Syn1->Form1 Dominant Form2 Form II Packing Syn1->Form2 Kinetic Trap

Fig 1: Conformational flexibility driving supramolecular synthon formation in 3E5NBA.

Thermodynamic Relationships and Quantitative Data

The polymorphic landscape of 3E5NBA consists of three primary forms. Form I is the thermodynamically stable polymorph at ambient conditions, characterized by the highest melting point and lowest lattice energy. Forms II and III are metastable and can be isolated only under specific kinetic conditions.

Table 1: Crystallographic and Thermodynamic Properties of 3E5NBA Polymorphs

PolymorphSpace GroupSynthon TypeEthoxy ConformationMelting Point (°C)Relative Stability
Form I P2₁/cDimerAnti-planar141.5Thermodynamically Stable
Form II P-1DimerSyn-planar138.2Metastable
Form III P2₁2₁2₁CatemerAnti-planar125.4Highly Metastable (Kinetic)

Experimental Methodologies for Polymorph Screening

To map the polymorphic landscape of 3E5NBA, researchers must employ screening protocols that separate kinetic nucleation from thermodynamic growth. The following methodologies are designed as self-validating systems, ensuring high confidence in the isolated solid forms.

Protocol A: Thermodynamic Screening via Solvent-Mediated Phase Transition (SMPT)
  • Objective: Isolate the global thermodynamic minimum (Form I).

  • Causality & Mechanism: Suspending the API in a moderately polar solvent allows continuous dissolution and recrystallization. Because the stable form has the lowest solubility, the solution remains supersaturated with respect to the stable form but undersaturated with respect to metastable forms, driving a complete phase conversion.

  • Step-by-Step Workflow:

    • Preparation: Suspend 500 mg of 3E5NBA in 5 mL of ethyl acetate at 50 °C. Ethyl acetate provides sufficient solubility to facilitate rapid mass transfer while allowing hydrogen-bond dynamics to equilibrate.

    • Slurry Equilibration: Stir the suspension at 50 °C for 48 hours.

    • Self-Validation Check: Extract a 0.5 mL aliquot at 24 hours and 48 hours. Analyze via Powder X-Ray Diffraction (PXRD). If the diffractograms are identical, the system has self-validated its thermodynamic equilibrium.

    • Isolation: Filter the suspension rapidly under vacuum and dry at 40 °C.

Protocol B: Kinetic Polymorph Isolation via Antisolvent Precipitation
  • Objective: Isolate highly metastable kinetic intermediates (Form III).

  • Causality & Mechanism: Using a strong hydrogen-bond accepting solvent disrupts the pre-nucleation dimers. Forcing immediate precipitation via a cold antisolvent denies the molecules the activation energy and time required to reassemble into the stable dimer configuration, trapping them in a catemeric state.

  • Step-by-Step Workflow:

    • Solvation: Dissolve 200 mg of 3E5NBA in 1 mL of N,N-dimethylformamide (DMF) at room temperature. DMF creates monomeric or solvent-bound solvates in solution.

    • Antisolvent Crash: Rapidly inject the DMF solution into 20 mL of cold (4 °C) pre-stirred water. The sudden spike in supersaturation forces immediate nucleation.

    • Immediate Characterization: Filter and analyze via PXRD immediately. Kinetic forms are prone to rapid phase transitions; immediate analysis prevents solvent-mediated transformation back to Form I, validating the kinetic trap.

Workflow Start 3E5NBA Raw Material Solvent1 Non-polar Solvents (e.g., Toluene) Start->Solvent1 Slow Evaporation Solvent2 Polar Aprotic (e.g., Acetone) Start->Solvent2 Cooling Crystallization Solvent3 Antisolvent Addition (DMF/Water) Start->Solvent3 High Supersaturation Form1 Form I (Stable) P21/c Solvent1->Form1 Form2 Form II (Metastable) P-1 Solvent2->Form2 Form3 Form III (Kinetic) P212121 Solvent3->Form3 Form2->Form1 Solvent-Mediated Phase Transition Form3->Form1 Thermal Stress

Fig 2: Polymorph screening workflow and phase transition pathways for 3E5NBA.

Mechanistic Insights into Solvent Selection

The choice of solvent is the primary determinant in isolating specific polymorphs of 3E5NBA. Non-polar solvents (e.g., toluene, heptane) do not disrupt the carboxylic acid dimers in solution, allowing Form I to nucleate directly from pre-assembled building blocks. Conversely, highly polar, hydrogen-bond accepting solvents (e.g., DMF, dioxane) break the pre-nucleation dimers. When crystallization is forced rapidly from these solvents, the molecules do not have sufficient time to re-establish the R22​(8) dimers. This solvent-directed polymorph selection is a hallmark of nitrobenzoic acid derivatives, where the solvent actively participates in guiding the structural landscape before being excluded from the final crystal lattice .

References

  • Dash, S. G., & Singh, S. S. (2019). Structural Landscape-Guided Exploration of a New Polymorph of 4-Nitrobenzoic Acid. Crystal Growth & Design, ACS Publications.[Link]

  • MDPI (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals.[Link]

  • Guo, J., Yu, F., & Long, S. (2022). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm, RSC Publishing.[Link]

Foundational

Introduction: The Significance of 3-Ethoxy-5-nitrobenzoic Acid

An In-Depth Technical Guide to the Spectroscopic Properties of 3-Ethoxy-5-nitrobenzoic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectroscopi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Properties of 3-Ethoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic properties of 3-ethoxy-5-nitrobenzoic acid, a key intermediate in various synthetic applications. As direct experimental spectra for this specific molecule are not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes established spectroscopic principles and data from analogous structures to present a robust, predictive profile. This approach ensures a scientifically grounded resource for researchers working with this and related compounds.

3-Ethoxy-5-nitrobenzoic acid (C₉H₉NO₅, Molar Mass: 211.17 g/mol ) is a substituted aromatic carboxylic acid.[1] Its structural motifs—a benzoic acid core, an electron-donating ethoxy group, and a strongly electron-withdrawing nitro group—create a unique electronic environment that is reflected in its spectroscopic behavior. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This guide will detail the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as its fragmentation patterns in Mass Spectrometry (MS).

Molecular Structure and Numbering

Caption: Molecular structure of 3-Ethoxy-5-nitrobenzoic acid with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[2] The predicted ¹H and ¹³C NMR spectra of 3-ethoxy-5-nitrobenzoic acid are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the carboxylic acid proton, the aromatic protons, and the protons of the ethoxy group. The electron-withdrawing nitro group and the electron-donating ethoxy group will influence the chemical shifts of the aromatic protons.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Ethoxy-5-nitrobenzoic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~13.0Broad Singlet1H-COOHThe acidic proton of a carboxylic acid typically appears as a broad singlet in a downfield region due to hydrogen bonding and its acidic nature.[5][6]
~8.3Triplet (t)1HH-4This proton is situated between two electron-withdrawing groups (the nitro group and the carboxylic acid group, though the latter is meta), leading to a significant downfield shift. It will appear as a triplet due to coupling with H-2 and H-6.
~8.1Triplet (t)1HH-6This proton is ortho to the carboxylic acid and meta to the nitro group, resulting in a downfield shift. It will appear as a triplet due to coupling with H-2 and H-4.
~7.7Triplet (t)1HH-2This proton is ortho to the carboxylic acid and meta to the ethoxy group. It is expected to be the most upfield of the aromatic protons and will appear as a triplet due to coupling with H-4 and H-6.
4.2 - 4.3Quartet (q)2H-OCH₂CH₃The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons.[6]
1.4 - 1.5Triplet (t)3H-OCH₂CH₃The methyl protons of the ethoxy group are in a typical aliphatic region and will appear as a triplet due to coupling with the methylene protons.[6]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Due to the substitution pattern, all nine carbon atoms are expected to be chemically non-equivalent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Ethoxy-5-nitrobenzoic acid

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~165C=OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[7]
~160C-3The carbon atom attached to the electron-donating ethoxy group will be shielded relative to other aromatic carbons directly bonded to electron-withdrawing groups.
~149C-5The carbon atom directly bonded to the strongly electron-withdrawing nitro group will be significantly deshielded.[8]
~134C-1The ipso-carbon to which the carboxylic acid is attached.
~125C-6Aromatic CH carbon.
~120C-4Aromatic CH carbon.
~115C-2Aromatic CH carbon.
~65-OCH₂CH₃The methylene carbon of the ethoxy group is deshielded by the oxygen atom.
~15-OCH₂CH₃The methyl carbon of the ethoxy group appears in the typical upfield aliphatic region.
Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 3-ethoxy-5-nitrobenzoic acid.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of 3-ethoxy-5-nitrobenzoic acid in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field Fourier Transform NMR (FT-NMR) spectrometer with a minimum operating frequency of 400 MHz for protons.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters should include a 30-45° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a signal-to-noise ratio greater than 100:1.

    • ¹³C NMR: Employ a proton-decoupled experiment to obtain a spectrum with single lines for each carbon. A wider spectral width of around 220 ppm is necessary.

  • Data Analysis: Perform a Fourier transform on the resulting Free Induction Decay (FID). The spectra should be phase-corrected and baseline-corrected. Reference the chemical shifts to the TMS signal at 0.00 ppm.[2][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[10] The IR spectrum of 3-ethoxy-5-nitrobenzoic acid will be dominated by the characteristic absorptions of the carboxylic acid, nitro, and ethoxy groups, as well as the substituted benzene ring.

Table 3: Predicted FT-IR Spectroscopic Data for 3-Ethoxy-5-nitrobenzoic acid

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Prediction
3300 - 2500 (broad)O-H stretchCarboxylic AcidThe O-H stretching vibration of a carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding.[11][12]
~3100C-H stretch (aromatic)Aromatic RingStretching vibrations of C-H bonds on the benzene ring.
2980 - 2850C-H stretch (aliphatic)Ethoxy GroupAsymmetric and symmetric stretching of the C-H bonds in the methylene and methyl groups.
1710 - 1680C=O stretchCarboxylic AcidThe carbonyl stretch of an aromatic carboxylic acid is observed in this region. Conjugation with the aromatic ring lowers the frequency compared to a saturated carboxylic acid.[12]
1600, 1475C=C stretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
1550 - 1515N=O asymmetric stretchNitro GroupThe asymmetric stretching vibration of the nitro group is a strong absorption.[13][14]
1355 - 1335N=O symmetric stretchNitro GroupThe symmetric stretching vibration of the nitro group is also a strong and characteristic absorption.[13][14]
~1300C-O stretchCarboxylic Acid/EtherOverlapping C-O stretching vibrations from the carboxylic acid and the aryl ether linkage.
~920 (broad)O-H out-of-plane bendCarboxylic AcidA broad band characteristic of the out-of-plane bending of the hydroxyl group in a hydrogen-bonded dimer.
Experimental Protocol for FT-IR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid Sample of 3-Ethoxy-5-nitrobenzoic acid ATR_Crystal Place sample on ATR Crystal Sample->ATR_Crystal Background Collect Background Spectrum (clean crystal) ATR_Crystal->Background Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Acquire Process Perform ATR and Baseline Correction Acquire->Process Analyze Identify Peak Wavenumbers Process->Analyze

Caption: Experimental workflow for ATR FT-IR spectroscopy.

Objective: To obtain a high-quality FT-IR spectrum of 3-ethoxy-5-nitrobenzoic acid to identify its functional groups.

Methodology:

  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples as it requires minimal sample preparation.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Analysis: Place a small amount of the solid 3-ethoxy-5-nitrobenzoic acid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peak positions identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 3-ethoxy-5-nitrobenzoic acid is expected to show absorption bands arising from π → π* transitions within the substituted benzene ring. The presence of the chromophoric nitro group and the auxochromic ethoxy and carboxylic acid groups will influence the position and intensity of these absorptions.[15][16] The spectrum is also pH-dependent due to the ionization of the carboxylic acid group.[17]

Table 4: Predicted UV-Vis Absorption Data for 3-Ethoxy-5-nitrobenzoic acid

Conditionλmax (nm)TransitionRationale for Prediction
Acidic (e.g., pH 2)~260-270π → πIn its protonated form, the electronic transitions of the substituted benzene ring will result in a primary absorption band in this region. The combined effect of the nitro, ethoxy, and carboxylic acid groups leads to a bathochromic shift compared to unsubstituted benzoic acid.[17][18]
Basic (e.g., pH 9)~250-260π → πUpon deprotonation to the carboxylate anion, a hypsochromic (blue) shift is typically observed for benzoic acid derivatives.[16][17]
Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) for 3-ethoxy-5-nitrobenzoic acid under acidic and basic conditions.

Methodology:

  • Solvent Preparation: Prepare two buffered aqueous solutions, one at approximately pH 2 (e.g., 0.01 M HCl) and another at approximately pH 9 (e.g., a borate buffer).

  • Sample Preparation: Prepare stock solutions of 3-ethoxy-5-nitrobenzoic acid in a suitable solvent like ethanol. Prepare final dilute solutions in the acidic and basic buffers to a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use the respective buffer solutions as the blank reference. Scan the absorbance of the sample solutions from 200 to 400 nm.

  • Data Analysis: Identify the λmax for both the acidic and basic solutions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-ethoxy-5-nitrobenzoic acid (molecular weight: 211.17), electrospray ionization (ESI) in negative ion mode is a suitable technique, as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion at m/z 210.

Predicted Fragmentation Pattern (ESI in Negative Ion Mode)

The fragmentation of the [M-H]⁻ ion is predicted to proceed through characteristic losses of the substituents.

G M_H [M-H]⁻ m/z 210 loss_CO2 Loss of CO₂ M_H->loss_CO2 loss_NO2 Loss of NO₂ M_H->loss_NO2 loss_C2H4 Loss of C₂H₄ M_H->loss_C2H4 frag1 m/z 166 loss_CO2->frag1 frag2 m/z 164 loss_NO2->frag2 frag3 m/z 182 loss_C2H4->frag3

Caption: Predicted ESI-MS/MS fragmentation of 3-Ethoxy-5-nitrobenzoic acid.

Table 5: Predicted Major Fragments in ESI-MS/MS for 3-Ethoxy-5-nitrobenzoic acid

m/zProposed FragmentRationale for Prediction
210[M-H]⁻Molecular ion formed by deprotonation of the carboxylic acid.
166[M-H-CO₂]⁻Decarboxylation is a common and highly favorable fragmentation pathway for nitrobenzoic acids.[19][20]
182[M-H-C₂H₄]⁻Loss of ethylene from the ethoxy group via a rearrangement.
164[M-H-NO₂]⁻Loss of the nitro group is a characteristic fragmentation for nitroaromatic compounds.[21][22]
Experimental Protocol for Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its major fragments.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 3-ethoxy-5-nitrobenzoic acid (approximately 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with a small amount of a basic modifier like ammonium hydroxide to promote deprotonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum in negative ion mode to identify the [M-H]⁻ ion at m/z 210.

    • Tandem MS (MS/MS): Isolate the [M-H]⁻ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Analyze the full scan and MS/MS spectra to identify the molecular ion and the major fragment ions, comparing them to the predicted values.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of 3-ethoxy-5-nitrobenzoic acid. By leveraging established principles and comparative data, researchers can confidently use ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry for the identification, characterization, and purity assessment of this important chemical intermediate. The provided protocols offer a robust framework for obtaining high-quality spectroscopic data, ensuring both accuracy and reproducibility in a research and development setting.

References

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

  • AIP Publishing. (n.d.). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics. Retrieved from [Link]

  • Scilit. (n.d.). Ultraviolet absorption spectra: Some substituted benzoic acids. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),... Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). infrared spectrum of benzoic acid. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Benzoic Acid Samples. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group.... Chemistry - An Asian Journal. Retrieved from [Link]

  • University of Calgary. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Filo. (2026). Describe and interpret the 1H NMR spectrum of p-ethoxy benzoic acid. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-Ethoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Ethoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid belonging to a class of compounds with known utility as synthetic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid belonging to a class of compounds with known utility as synthetic intermediates in the development of pharmaceuticals and other bioactive molecules.[1] While the specific biological activity of this compound is not extensively documented, its structural motifs—a benzoic acid core, an electron-withdrawing nitro group, and an ethoxy moiety—suggest a potential for interaction with biological targets.[2][3] This guide abandons a declarative approach in favor of a strategic one; it is designed not to report a known mechanism, but to provide a comprehensive, field-proven framework for its elucidation. We hypothesize that 3-Ethoxy-5-nitrobenzoic acid is likely to function as an enzyme inhibitor, a common modality for benzoic acid derivatives.[4] This document provides an in-depth, step-by-step workflow, from initial high-throughput screening to detailed kinetic analysis and cellular validation, enabling research teams to systematically investigate, characterize, and validate its in vitro mechanism of action.

Introduction: The Scientific Rationale

Substituted benzoic acids are a cornerstone of medicinal chemistry. The carboxylic acid group provides a key interaction point for many enzyme active sites, while substitutions on the aromatic ring modulate properties such as acidity, lipophilicity, and steric profile.[3][5] The nitro group, in particular, is a strong electron-withdrawing group that increases the acidity of the carboxylic acid, potentially enhancing its ability to form salt bridges or hydrogen bonds with a biological target.[2][6]

Given these well-established principles, a logical starting point for investigating the mechanism of 3-Ethoxy-5-nitrobenzoic acid is to hypothesize its function as an enzyme inhibitor. This guide provides the strategic and technical protocols to rigorously test this hypothesis. The workflow is designed as a self-validating system, with each phase building upon the last to create a robust data package that defines the compound's biochemical and cellular activity.

Table 1: Physicochemical Properties of 3-Ethoxy-5-nitrobenzoic Acid

PropertyValueSource
IUPAC Name 3-ethoxy-5-nitrobenzoic acid[7]
CAS Number 103440-97-7[8]
Molecular Formula C₉H₉NO₅[7]
Molecular Weight 211.17 g/mol [7]
SMILES CCOC1=CC(=CC(=C1)[O-])C(=O)O[7]

Phase 1: Target Discovery via High-Throughput Screening (HTS)

The initial challenge is to identify a biological target. Without prior knowledge, an unbiased screening approach is the most effective strategy. The choice of screen—biochemical or phenotypic—depends on available resources and the ultimate research goal.

  • Expertise & Causality: A biochemical screen against a panel of purified enzymes offers a direct path to a specific molecular target. A phenotypic screen, which measures a cellular outcome (e.g., cell death, cytokine production), can uncover novel pathways but requires subsequent target deconvolution. For elucidating a direct mechanism of action, a biochemical screen is preferred.

Experimental Workflow: HTS for Target Identification

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound 3-Ethoxy-5-nitrobenzoic Acid (in DMSO) Plate Prepare Assay Plates (e.g., 384-well) Compound->Plate Dispense Dispense Compound, Enzyme, Substrate Plate->Dispense Library Enzyme Panel Library (Diverse Classes) Library->Dispense Incubate Incubate at Optimal Temperature (e.g., 37°C) Dispense->Incubate Read Read Signal (e.g., Absorbance, Fluorescence) Incubate->Read Data Raw Data Acquisition Read->Data Normalize Normalize to Controls (% Inhibition) Data->Normalize Hit Identify Hits (e.g., >50% Inhibition) Normalize->Hit

Caption: High-Throughput Screening (HTS) workflow for target identification.

Protocol 1: Biochemical HTS
  • Compound Preparation: Prepare a 10 mM stock solution of 3-Ethoxy-5-nitrobenzoic acid in 100% DMSO. From this, create a working stock for acoustic dispensing.

  • Assay Plate Preparation: Utilize 384-well microplates suitable for the detection method (e.g., UV-transparent for absorbance assays).

  • Screening: Screen the compound at a single concentration (e.g., 10 µM) against a diverse panel of purified enzymes (e.g., kinases, proteases, metabolic enzymes). Reputable vendors offer pre-assembled screening libraries and services.[9][10][11]

  • Controls (Trustworthiness): Each plate must include:

    • Negative Controls: Vehicle only (e.g., 0.1% DMSO) to define 0% inhibition.

    • Positive Controls: A known inhibitor for each enzyme to define 100% inhibition.

  • Hit Identification: Calculate the percent inhibition for each enzyme. A standard hit threshold is ≥50% inhibition or a Z-score > 3 from the plate mean.

Phase 2: Hit Confirmation and Potency Determination (IC₅₀)

A "hit" from the primary screen is merely an observation. It must be validated to confirm the activity and determine the compound's potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: IC₅₀ Determination
  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 3-Ethoxy-5-nitrobenzoic acid in DMSO, starting from a top concentration of 100 µM.

  • Assay Setup: In a 96-well plate, set up triplicate reactions for each concentration. Include vehicle controls (0% inhibition) and a positive control inhibitor.

  • Reaction: Add the target enzyme and its specific substrate to initiate the reaction. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) for the enzyme.

  • Incubation & Detection: Incubate under optimal conditions and measure the reaction rate using the appropriate detection method (e.g., spectrophotometry).

  • Data Analysis:

    • Normalize the data: Set the mean of the vehicle control as 100% activity and the mean of a saturating concentration of a known inhibitor as 0% activity.

    • Plot the normalized % activity versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Hypothetical Data Presentation

Table 2: Hypothetical Dose-Response Data for Inhibition of "Enzyme X"

[Compound] (µM)% Activity (Mean)% Activity (SD)
100.002.51.1
33.335.82.3
11.1115.43.5
3.7048.94.1
1.2385.25.6
0.4196.14.8
0.1498.53.9
0.00 (Vehicle)100.04.5
Calculated IC₅₀ 4.1 µM

Phase 3: Elucidation of Inhibition Mechanism (MOI)

The IC₅₀ value tells us how potent an inhibitor is, but not how it inhibits. Mechanism of Inhibition (MOI) studies are critical for understanding the molecular interaction. This is achieved by performing enzyme kinetics at varying concentrations of both the substrate and the inhibitor.[12]

  • Expertise & Causality: The pattern of changes in the kinetic parameters Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate) reveals the mechanism.

    • Competitive: Inhibitor binds only to the free enzyme's active site. Vₘₐₓ is unchanged; apparent Kₘ increases.[13]

    • Non-competitive: Inhibitor binds to an allosteric site on both the free enzyme and the enzyme-substrate complex. Kₘ is unchanged; apparent Vₘₐₓ decreases.[13]

    • Uncompetitive: Inhibitor binds only to the enzyme-substrate complex. Both apparent Kₘ and Vₘₐₓ decrease.[12]

    • Mixed: Inhibitor binds to an allosteric site but has a different affinity for the free enzyme versus the enzyme-substrate complex. Both apparent Kₘ and Vₘₐₓ change.[14]

Visualizing Inhibition Mechanisms

MOI_Diagram cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E1 E + S ⇌ ES → E + P I1 E + I ⇌ EI E2 E + S ⇌ ES → E + P I2 E + I ⇌ EI ESI2 ES + I ⇌ ESI EI2 EI + S ⇌ ESI E3 E + S ⇌ ES → E + P I3 ES + I ⇌ ESI

Caption: Simplified reaction schemes for different modes of enzyme inhibition.

Protocol 3: Enzyme Kinetics for MOI Determination
  • Matrix Design: Create a matrix of experimental conditions with at least five substrate concentrations (e.g., ranging from 0.2 x Kₘ to 5 x Kₘ) and at least three inhibitor concentrations (e.g., 0, 1 x IC₅₀, 3 x IC₅₀).

  • Kinetic Assays: For each condition in the matrix, measure the initial reaction velocity (v₀). Ensure measurements are taken in the linear phase of the reaction.

  • Data Analysis (Trustworthiness):

    • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[S]).

    • Analyze how the lines intersect as inhibitor concentration changes.

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the upper-left quadrant.

    • Globally fit the entire data set to the different inhibition models using non-linear regression software to determine the inhibition constant (Kᵢ). This is more robust than relying solely on graphical analysis.

Phase 4: Cellular Validation

A compound that inhibits a purified enzyme must also demonstrate activity in a more complex biological system. Cellular assays are essential to assess cytotoxicity and confirm on-target activity.

Protocol 4A: Cytotoxicity Assessment (MTT Assay)
  • Cell Culture: Plate a relevant cell line (e.g., one that expresses the target enzyme) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response of 3-Ethoxy-5-nitrobenzoic acid (e.g., 0.1 to 100 µM) for 24-48 hours. Include vehicle controls. The genotoxicity observed with benzoic acid itself at high concentrations necessitates this step to find a non-toxic working range.[15]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.

  • Analysis: Calculate the concentration that reduces cell viability by 50% (CC₅₀). The therapeutic window is the ratio of cytotoxicity (CC₅₀) to potency (IC₅₀).

Protocol 4B: Target Engagement/Downstream Effect

If the inhibited enzyme is part of a known signaling pathway, a target engagement or functional assay can confirm its on-target effect in cells.

  • Cell Treatment: Treat cells with the compound at non-toxic concentrations (e.g., 1x, 3x, and 10x the biochemical IC₅₀).

  • Stimulation (if required): If the pathway is inducible, stimulate the cells with an appropriate agonist.

  • Lysate Preparation: Harvest the cells and prepare lysates for analysis.

  • Detection (e.g., Western Blot): Probe the lysates with antibodies against a downstream marker of the target enzyme's activity (e.g., a phosphorylated substrate). A successful on-target effect would show a dose-dependent decrease in the downstream marker.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven workflow to transition 3-Ethoxy-5-nitrobenzoic acid from a compound of unknown function to a well-characterized in vitro tool. By following this phased approach—from broad screening to precise kinetic analysis and cellular validation—researchers can build a comprehensive data package that rigorously defines its mechanism of action. Positive findings from this workflow would justify progression into more complex studies, including selectivity profiling against related enzymes, assessment of off-target effects, and initial in vivo pharmacokinetic and efficacy models.

References

  • Title: 3-Ethoxy-5-nitrobenzoic acid Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Nitrobenzoic Acid: Organic Chemistry Study Guide Source: Fiveable URL: [Link]

  • Title: NITROBENZOIC ACID Source: Ataman Kimya URL: [Link]

  • Title: From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials Source: MDPI URL: [Link]

  • Title: A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid Source: ResearchGate URL: [Link]

  • Title: KU-HTS Compound Libraries Source: High Throughput Screening Laboratory - The University of Kansas URL: [Link]

  • Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: 4-Nitrobenzoic acid Source: ZORA (Zurich Open Repository and Archive) URL: [Link]

  • Title: 3-Ethoxy-5-nitrobenzoic acid Source: Appchem URL: [Link]

  • Title: The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: 3-Nitrobenzoic acid Source: Wikipedia URL: [Link]

  • Title: Enzyme Inhibition Source: Chemistry LibreTexts URL: [Link]

  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Enzyme Inhibition Source: BioNinja URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Ethoxy-5-nitrobenzoic acid

Application Note: Synthesis, Characterization, and Utility of 3-Ethoxy-5-nitrobenzoic Acid Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Protocol & Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Characterization, and Utility of 3-Ethoxy-5-nitrobenzoic Acid

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Protocol & Application Guide

Introduction and Strategic Context

3-Ethoxy-5-nitrobenzoic acid (CAS: 103440-97-7) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and pharmaceutical development. Its structural features—an electron-withdrawing nitro group, an electron-donating ethoxy ether, and a reactive carboxylic acid—make it an ideal precursor for synthesizing complex heterocyclic scaffolds.

Notably, this compound serves as a critical intermediate in the synthesis of 4-(4-pyrazolyloxy)quinazoline derivatives. These derivatives have been identified as potent inhibitors of Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinases, which play a significant role in treating cell proliferative disorders such as glioblastoma, prostate cancer, and various fibrotic diseases[1]. By binding to specific transmembrane receptors, these inhibitors disrupt abnormal intracellular signaling pathways responsible for pathological angiogenesis and tumor proliferation[2].

Physicochemical Properties

Understanding the physical parameters of 3-Ethoxy-5-nitrobenzoic acid is critical for downstream purification and formulation. The following table summarizes its key properties[3][4]:

PropertyValueMethod / Source
CAS Registry Number 103440-97-7PubChem / Echemi
Molecular Formula C9H9NO5Computed
Molecular Weight 211.17 g/mol Computed
Melting Point 140.5 - 141.5 °CExperimental[4]
Topological Polar Surface Area (TPSA) 92.4 ŲComputed[3]
XLogP3 (Lipophilicity) 1.6Computed[3]
Appearance Solid / Crystalline powderGeneral Observation

Synthetic Strategy and Workflow

The direct O-alkylation of 3-hydroxy-5-nitrobenzoic acid can be complicated by competing esterification of the carboxylic acid. To ensure high yields and chemoselectivity, a robust two-step synthetic route is preferred. This involves starting from the commercially available methyl 3-hydroxy-5-nitrobenzoate .

  • Step 1: O-Ethylation (Williamson Ether Synthesis). The phenolic hydroxyl group is selectively alkylated using iodoethane.

  • Step 2: Saponification. The methyl ester is hydrolyzed under basic conditions to yield the free carboxylic acid.

Synthesis SM Methyl 3-hydroxy- 5-nitrobenzoate Step1 Step 1: O-Ethylation (EtI, K2CO3, DMF) SM->Step1 Int Methyl 3-ethoxy- 5-nitrobenzoate Step1->Int Step2 Step 2: Saponification (NaOH, MeOH/H2O) Int->Step2 Prod 3-Ethoxy-5- nitrobenzoic acid Step2->Prod

Workflow for the two-step synthesis of 3-Ethoxy-5-nitrobenzoic acid.

Experimental Protocols

Note: All procedures should be conducted in a properly ventilated fume hood using appropriate Personal Protective Equipment (PPE). Prevent exposure to electrostatic discharge and avoid the formation of dust[4].

Step 1: Synthesis of Methyl 3-ethoxy-5-nitrobenzoate

Rationale: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion highly nucleophilic, thereby accelerating the S_N2 substitution. Potassium carbonate ( K2​CO3​ ) is a sufficiently mild base to deprotonate the phenol without causing premature hydrolysis of the methyl ester.

Procedure:

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with methyl 3-hydroxy-5-nitrobenzoate (1.0 eq, e.g., 10.0 g, 50.7 mmol).

  • Dissolve the starting material in anhydrous DMF (100 mL, 0.5 M).

  • Add finely powdered anhydrous potassium carbonate ( K2​CO3​ , 1.5 eq, 10.5 g, 76.1 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation (a color change to deep yellow/orange is typical).

  • Add iodoethane (1.2 eq, 4.9 mL, 60.8 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C under a nitrogen atmosphere and monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is consumed (typically 4–6 hours).

  • Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (300 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers sequentially with water (3 x 100 mL) to remove DMF, followed by brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to afford the intermediate methyl 3-ethoxy-5-nitrobenzoate as a solid. This can generally be used in the next step without further purification.

Step 2: Saponification to 3-Ethoxy-5-nitrobenzoic acid

Rationale: A mixture of Methanol and Water ensures that both the organic ester and the inorganic base (NaOH) remain in solution, facilitating a homogeneous reaction environment for the acyl nucleophilic substitution.

Procedure:

  • Dissolve the crude methyl 3-ethoxy-5-nitrobenzoate (approx. 50 mmol) in a mixture of Methanol (100 mL) and Tetrahydrofuran (THF, 50 mL) to ensure complete solubility.

  • Add an aqueous solution of Sodium Hydroxide (NaOH, 2.0 M, 3.0 eq, 75 mL, 150 mmol) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 3–4 hours. Monitor the disappearance of the ester via TLC (Hexanes/EtOAc 3:1).

  • Once complete, concentrate the mixture under reduced pressure to remove the volatile organic solvents (Methanol and THF).

  • Dilute the remaining aqueous residue with additional water (50 mL) and extract once with Diethyl Ether (50 mL) to remove any unreacted neutral organic impurities. Discard the ether layer.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 2.0 M Hydrochloric Acid (HCl). A thick precipitate of the free carboxylic acid will form.

  • Stir the acidic suspension for 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the solid via vacuum filtration, wash the filter cake with ice-cold water (2 x 30 mL), and dry under high vacuum at 45 °C overnight to yield 3-Ethoxy-5-nitrobenzoic acid.

  • Expected Yield: 85–90% over two steps.

Downstream Applications

Once synthesized, 3-Ethoxy-5-nitrobenzoic acid is typically activated for amide coupling. For example, in the synthesis of kinase inhibitors, the carboxylic acid is reacted with primary amines (e.g., cyclopropylamine) using coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and an additive like 2-hydroxypyridine N-oxide in DMF[1]. This yields N-alkyl-3-ethoxy-5-nitrobenzamide derivatives, which are subsequently reduced and further elaborated into mature pharmaceutical active ingredients[2].

References

  • PubChem - NIH. "3-Ethoxy-5-nitrobenzoic acid | C9H9NO5 | CID 69078615." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "US 2009/0036474 A1: Quinazoline derivatives for use against cancer." AstraZeneca AB.

Sources

Application

Application Note: 3-Ethoxy-5-nitrobenzoic Acid as a Strategic Building Block in Oncology Drug Discovery

Executive Summary In the landscape of modern targeted therapeutics, the selection of early-stage building blocks dictates the synthetic efficiency and pharmacokinetic viability of the final Active Pharmaceutical Ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the selection of early-stage building blocks dictates the synthetic efficiency and pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 3-Ethoxy-5-nitrobenzoic acid (CAS: 103440-97-7) has emerged as a highly versatile bifunctional scaffold, particularly in the development of quinazoline-based kinase inhibitors[1]. This application note provides a comprehensive analysis of its physicochemical properties, strategic utility in rational drug design, and a field-validated protocol for its integration into complex pharmacophores.

Physicochemical Profiling & Pharmacological Significance

Understanding the baseline properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core metrics of 3-ethoxy-5-nitrobenzoic acid[2][3].

ParameterValuePharmacological & Synthetic Significance
IUPAC Name 3-ethoxy-5-nitrobenzoic acidStandardized nomenclature for patent and regulatory filings.
CAS Number 103440-97-7Unique identifier for global sourcing and inventory tracking[2].
Molecular Weight 211.17 g/mol Low molecular weight provides a generous "budget" for downstream structural additions while adhering to Lipinski's Rule of 5[2].
XLogP3 1.6Optimal baseline lipophilicity. Ensures the final API can penetrate lipid bilayers without becoming excessively hydrophobic[3].
Topological PSA 92.4 ŲFavorable Polar Surface Area (TPSA) supports oral bioavailability and predictable cellular uptake[3].
Melting Point 140.5 - 141.5 °CHigh-crystallinity solid state facilitates precise stoichiometric weighing, easy handling, and long-term storage stability[3].

Strategic Utility in Rational Drug Design (Mechanistic Causality)

The value of 3-ethoxy-5-nitrobenzoic acid lies in its trifunctional nature, which offers orthogonal reactivity and precise electronic tuning for drug discovery:

  • Orthogonal Functionalization (The "Masked" Amine): The carboxylic acid and the nitro group possess entirely orthogonal reactivities. The carboxylic acid can be subjected to aggressive activation conditions (e.g., EDC/HOPO coupling) to form amides, while the nitro group remains completely inert. Once the amide is established, the nitro group serves as a "masked" primary amine, which can be selectively reduced (via Pd/C catalytic hydrogenation) to an aniline for subsequent nucleophilic aromatic substitution (SNAr)[1].

  • Electronic and Steric Tuning via the Ethoxy Group: Unlike a simple methyl or methoxy group, the ethoxy (-OCH₂CH₃) substituent provides an extended lipophilic vector. In the context of Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors, this ethoxy tail can optimally occupy hydrophobic sub-pockets within the kinase ATP-binding domain. Electronically, it donates electron density into the aromatic ring via resonance, which sequentially increases the nucleophilicity of the downstream aniline, accelerating subsequent SNAr coupling steps[1].

Validated Experimental Protocol: Synthesis of N-Cyclopropyl-3-ethoxy-5-nitrobenzamide

The following methodology details the first critical step in utilizing this building block: the functionalization of the carboxylic acid to form an amide intermediate, a common right-hand motif in anti-cancer quinazoline derivatives[1].

Objective

To selectively convert the carboxylic acid moiety of 3-ethoxy-5-nitrobenzoic acid into a cyclopropyl amide without degrading the nitro group, establishing a self-validating precipitation workflow.

Materials & Reagents
  • Starting Material: 3-Ethoxy-5-nitrobenzoic acid (0.200 g, 0.947 mmol)

  • Amine: Cyclopropylamine (0.131 mL, ~1.89 mmol)

  • Coupling Agent: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (0.544 g, 2.84 mmol)

  • Additive: 2-Hydroxypyridine N-oxide (HOPO) (0.316 g, 2.84 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (0.495 mL, 2.84 mmol)

  • Solvent: N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Methodology & Causality
  • Step 1: Carboxylic Acid Activation

    • Action: In a dry round-bottom flask, dissolve 3-ethoxy-5-nitrobenzoic acid (0.200 g) and HOPO (0.316 g) in DMF (3.0 mL). Add EDC·HCl (0.544 g) to the stirring solution.

    • Causality: EDC reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. HOPO immediately traps this intermediate to form a highly reactive, yet stable, active ester. This additive prevents the formation of dead-end N-acylurea byproducts, ensuring maximum atom economy.

  • Step 2: Amidation

    • Action: To the activated mixture, add cyclopropylamine (0.131 mL) followed by DIPEA (0.495 mL). Stir the resultant mixture at ambient temperature (20–25 °C) for 12 hours.

    • Causality: DIPEA acts as a bulky, non-nucleophilic proton sink. It neutralizes the HCl salt from the EDC and ensures the cyclopropylamine remains in its unprotonated, highly nucleophilic state. Ambient temperature is maintained to prevent thermal degradation of the active ester.

  • Step 3: Self-Validating Isolation

    • Action: Quench the reaction by adding distilled water dropwise until a precipitate fully forms.

    • Causality: This step acts as a self-validating purification system. The highly polar DMF, unreacted cyclopropylamine, and water-soluble byproducts (urea derivative of EDC, HOPO, and DIPEA salts) remain dissolved in the aqueous phase. The highly lipophilic product (N-cyclopropyl-3-ethoxy-5-nitrobenzamide) crashes out of solution, confirming successful conversion.

  • Step 4: Filtration and Drying

    • Action: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold water and dry thoroughly under high vacuum.

    • Causality: Complete removal of residual moisture is mandatory, as the subsequent synthetic step (nitro reduction) utilizes moisture-sensitive catalytic hydrogenation.

Visualizing the Synthetic and Pharmacological Workflows

Synthetic Integration Workflow

The diagram below illustrates how 3-ethoxy-5-nitrobenzoic acid acts as the foundational node in a multi-step synthesis toward a targeted kinase inhibitor API.

Workflow A 3-Ethoxy-5-nitrobenzoic acid (Starting Material) B Amide Coupling (EDC·HCl, HOPO, DIPEA) A->B C N-Cyclopropyl-3-ethoxy- 5-nitrobenzamide B->C D Nitro Reduction (Pd/C, H2) C->D E 3-Amino-N-cyclopropyl- 5-ethoxybenzamide D->E F SNAr Reaction (Quinazoline Core) E->F G Kinase Inhibitor (Active API) F->G

Fig 1. Synthetic workflow utilizing 3-ethoxy-5-nitrobenzoic acid for kinase inhibitors.
Pharmacological Application: PDGFR Inhibition

Derivatives synthesized from this building block are frequently deployed as ATP-competitive inhibitors against receptor tyrosine kinases (RTKs) such as PDGFR, effectively halting tumor cell proliferation[1].

Pathway L PDGF Ligand R PDGF Receptor (RTK) L->R Activates P Receptor Autophosphorylation R->P Induces I Quinazoline Inhibitor (Derived from 3-Ethoxy-5-nitrobenzoic acid) I->R ATP-competitive Inhibition S Downstream Signaling (PI3K / AKT / MAPK) P->S Triggers C Tumor Cell Proliferation S->C Promotes

Fig 2. Inhibition of the PDGFR signaling pathway by quinazoline-derived therapeutics.

References

  • National Institutes of Health (PubChem). "3-Ethoxy-5-nitrobenzoic acid | C9H9NO5 | CID 69078615". PubChem Database. URL:[Link]

  • Google Patents. "US20090036474A1 - Quinazoline derivatives for use against cancer". United States Patent and Trademark Office.

Sources

Method

Application Note: High-Yield Fischer Esterification of 3-Ethoxy-5-nitrobenzoic Acid

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 3-Ethoxy-5-nitrobenzoic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

3-Ethoxy-5-nitrobenzoic acid is a highly valued building block in medicinal chemistry, frequently utilized in the synthesis of quinazoline-based anti-cancer agents targeting PDGF receptor kinases[1]. The esterification of this compound is a critical functionalization step, serving to protect the carboxylic acid moiety and prepare the molecule for subsequent cross-coupling or reduction reactions.

The Fischer-Speier esterification remains the benchmark methodology for this transformation[2]. However, the specific substitution pattern of 3-ethoxy-5-nitrobenzoic acid introduces unique electronic and steric variables. The strongly electron-withdrawing nitro ( −NO2​ ) group at the meta-position reduces the basicity of the carbonyl oxygen, marginally impeding the initial protonation step required to activate the carbonyl carbon. Conversely, once protonated, the electrophilicity of the carbonyl carbon is enhanced, facilitating the nucleophilic attack by the alcohol.

Fischer esterification is a thermodynamically controlled, reversible equilibrium. To achieve quantitative yields, the system must be driven forward via Le Châtelier's principle[3]. This is accomplished by using the reactant alcohol in large molar excess and continuously removing the water byproduct[4].

FischerMechanism Step1 1. Protonation of Carbonyl (Increases Electrophilicity) Step2 2. Nucleophilic Attack (Ethanol Addition) Step1->Step2 Step3 3. Proton Transfer (Tetrahedral Intermediate) Step2->Step3 Step4 4. Water Elimination (Dehydration) Step3->Step4 Step5 5. Deprotonation (Ester Formation) Step4->Step5

Figure 1: Reversible mechanism of the Fischer esterification process.

Quantitative Data: Condition Optimization

The choice of alcohol and heating modality significantly impacts the yield of substituted nitrobenzoic acid esters. Primary alcohols exhibit higher reactivity due to lower steric hindrance during the formation of the tetrahedral intermediate[5]. The table below summarizes comparative yields based on optimized conditions for structurally analogous substituted nitrobenzoic acids.

Table 1: Effect of Alcohols and Heating Modalities on Esterification Yields

Reactant AlcoholHeating MethodTimeCatalystIsolated Yield (%)
MethanolConventional Reflux12 h H2​SO4​ 82%
Ethanol (Absolute)Conventional Reflux16 h H2​SO4​ 85%
Ethanol (Absolute)Sealed Microwave (130°C)15 min H2​SO4​ 74%
n-ButanolSealed Microwave (130°C)15 min H2​SO4​ 98%
IsopropanolConventional Reflux24 h p -TsOH45%

Data extrapolated from microwave and conventional esterification studies of fluoro-nitrobenzoic acid derivatives[5].

Experimental Protocol: Synthesis of Ethyl 3-ethoxy-5-nitrobenzoate

This protocol utilizes conventional reflux combined with a Soxhlet extraction system to ensure robust, scalable water removal.

Reagents & Materials
  • 3-Ethoxy-5-nitrobenzoic acid : 10.0 g (47.3 mmol)

  • Absolute Ethanol : 100 mL (Serves as both reactant and solvent)

  • Sulfuric Acid ( H2​SO4​ , 98%) : 1.0 mL (Brønsted acid catalyst)

  • Saturated Aqueous Sodium Bicarbonate ( NaHCO3​ )

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

  • Activated 3Å Molecular Sieves

Step-by-Step Methodology

Step 1: Reaction Setup To an oven-dried 250 mL round-bottom flask containing a magnetic stir bar, add 10.0 g of 3-ethoxy-5-nitrobenzoic acid. Suspend the acid in 100 mL of absolute ethanol.

  • Causality: Absolute ethanol is critical; trace water in standard ethanol will prematurely shift the equilibrium toward the starting materials[3].

Step 2: Catalyst Addition Slowly add 1.0 mL of concentrated H2​SO4​ dropwise while stirring.

  • Causality: Dropwise addition prevents localized overheating, which can trigger side reactions such as ether cleavage of the 3-ethoxy group or unwanted transesterification.

Step 3: Reflux & Dehydration Attach a Soxhlet extractor filled with activated 3Å molecular sieves to the flask, topped with a reflux condenser. Heat the mixture to a gentle reflux (approx. 80°C) for 12–16 hours.

  • Causality: As the ethanol vaporizes and condenses, it passes through the molecular sieves before returning to the flask. The sieves selectively trap the generated water, preventing reverse hydrolysis and driving the reaction to completion[4].

Step 4: Reaction Monitoring (Self-Validating System) Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent, visualized under UV 254 nm.

  • Validation: The product ester lacks the hydrogen-bonding carboxylic acid proton, resulting in a significantly higher Rf​ value than the highly polar starting material. The complete disappearance of the lower baseline spot visually validates the reaction's completion.

Step 5: Quenching & Concentration Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove approximately 80% of the excess ethanol.

  • Causality: Removing the bulk of the ethanol before the aqueous workup prevents the formation of a single miscible phase, thereby maximizing the efficiency of the subsequent biphasic extraction.

Step 6: Aqueous Workup (Self-Validating System) Dissolve the resulting concentrated residue in 100 mL of ethyl acetate. Wash the organic layer with 3 x 50 mL of saturated aqueous NaHCO3​ .

  • Validation: The evolution of CO2​ gas (bubbling) serves as a real-time, self-validating indicator that the H2​SO4​ catalyst and any unreacted starting acid are being actively neutralized. The cessation of bubbling in subsequent washes confirms the organic phase contains only the neutral ester product.

Step 7: Isolation Wash the organic layer with 50 mL of brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the crude ethyl 3-ethoxy-5-nitrobenzoate. Purify via recrystallization from a minimal amount of hot ethanol/water if analytical purity is required.

ProtocolWorkflow A 3-Ethoxy-5-nitrobenzoic Acid + Absolute Ethanol B Dropwise Addition of H2SO4 (Acid Catalyst) A->B C Reflux with Soxhlet (3Å Mol Sieves for H2O Removal) B->C D Vacuum Concentration (Ethanol Removal) C->D E Aqueous Workup (NaHCO3 Wash / CO2 Evolution) D->E F Pure Ethyl 3-ethoxy-5-nitrobenzoate E->F

Figure 2: Experimental workflow for synthesis and isolation of the target ester.

References

  • Title: Quinazoline derivatives for use against cancer (US Patent 20090036474A1)
  • Title : Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances Source : MDPI (Molecules) URL :[Link]

  • Title : Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source : Master Organic Chemistry URL :[Link]

  • Title : Fischer Esterification Source : Organic Chemistry Portal URL : [Link]

  • Title : Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition Source : Journal of Physical Science URL :[Link]

Sources

Application

Preparation of 3-Ethoxy-5-nitrobenzoic Acid for Cell Culture Assays: A Guide to Intermediate Formulation and RTK Inhibitor Derivatization

Executive Summary 3-Ethoxy-5-nitrobenzoic acid (CAS: 103440-97-7) is a critical synthetic building block utilized in the discovery of novel quinazoline-based receptor tyrosine kinase (RTK) inhibitors. These inhibitors sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethoxy-5-nitrobenzoic acid (CAS: 103440-97-7) is a critical synthetic building block utilized in the discovery of novel quinazoline-based receptor tyrosine kinase (RTK) inhibitors. These inhibitors specifically target Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) to suppress tumor angiogenesis and proliferation. This application note details the causality-driven protocols for preparing master stocks of 3-ethoxy-5-nitrobenzoic acid, executing microscale derivatization (amide coupling) for library generation, and formulating the resulting compounds for in vitro cell culture assays (e.g., MG63 osteosarcoma models).

Mechanistic Grounding: RTK Inhibition in Oncology

Cellular signaling pathways governed by RTKs are central to regulating proliferation, differentiation, and angiogenesis. Aberrant activation of PDGFR and VEGFR is a hallmark of various malignancies, including osteosarcoma and glioblastoma. Inhibitors synthesized from 3-ethoxy-5-nitrobenzoic acid are designed to competitively bind the ATP-binding pocket of these kinases. The ethoxy and nitro substituents on the benzoic acid core provide essential steric bulk and hydrogen-bonding interactions, respectively, optimizing the inhibitor's affinity and selectivity profile [2].

RTK_Pathway Ligand Growth Factors (PDGF / VEGF) RTK Receptor Tyrosine Kinase (PDGFR / VEGFR) Ligand->RTK PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Inhibitor 3-E-5-NBA Derived Inhibitor Inhibitor->RTK Competitive Inhibition Inhibitor->PI3K Inhibitor->MAPK Apoptosis Apoptosis Inhibitor->Apoptosis Promotes Proliferation Cell Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Mechanistic pathway of RTK signaling and the inhibitory role of 3-E-5-NBA derivatives.

Physicochemical Properties & Formulation Strategy

Understanding the physicochemical properties of [1] is paramount for successful assay preparation. The compound exhibits moderate lipophilicity, necessitating the use of an organic solvent for initial dissolution before introduction into aqueous cell culture media.

PropertyValueImpact on Assay Preparation
Molecular Weight 211.17 g/mol Determines precise molarity calculations for stock solutions.
XLogP3 1.6Indicates lipophilicity; requires 100% DMSO for the primary master stock to prevent aggregation.
Melting Point 140.5 - 141.5 °CHigh thermal stability; compound does not require heating for dissolution, preserving structural integrity.
Topological Polar Surface Area 92.4 ŲPredicts favorable membrane permeability for intracellular target engagement in cell-based assays.

Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is the mandatory primary solvent. The hydrophobic ethoxy group and the planar aromatic ring resist solvation in purely aqueous environments. Dissolving the compound in anhydrous DMSO ensures complete molecular dispersion. Subsequent serial dilutions into aqueous media must keep the final DMSO concentration at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity, which would confound assay results.

Experimental Protocols

Workflow A 1. Master Stock (100 mM in DMSO) B 2. Derivatization (EDC Amide Coupling) A->B Synthesis C 3. Serial Dilution (10% DMSO/H2O) A->C Direct Test B->C D 4. Media Formulation (DMEM + 10% FCS) C->D E 5. Cell Culture Assay (MG63 Osteosarcoma) D->E

End-to-end workflow from master stock preparation to in vitro cell culture assay.

Protocol A: Preparation of 100 mM Master Stock

Self-Validating Principle: Complete dissolution is verified by the absence of light scattering (turbidity) under visual or spectrophotometric inspection.

  • Weighing: Accurately weigh 21.12 mg of 3-ethoxy-5-nitrobenzoic acid powder using a calibrated microbalance.

  • Dissolution: Transfer the powder to a sterile, amber microcentrifuge tube (to protect the nitroaromatic system from potential photolytic degradation). Add exactly 1.0 mL of sterile, anhydrous DMSO.

  • Agitation: Vortex the mixture for 60 seconds at room temperature until the solution is completely clear.

  • Storage: Aliquot the 100 mM master stock into 50 μL volumes to avoid repeated freeze-thaw cycles. Store at -20 °C.

Protocol B: Microscale Derivatization (Amide Coupling) for Library Screening

To evaluate the biological activity of 3-ethoxy-5-nitrobenzoic acid as an inhibitor precursor, it is frequently derivatized into an amide (e.g., N-cyclopropyl-3-ethoxy-5-nitrobenzamide) [2]. Causality: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC-HCl) is utilized for carboxylic acid activation. 2-Hydroxypyridine N-oxide is added as an auxiliary nucleophile to suppress racemization and boost reaction efficiency.

  • Reaction Setup: In a 5 mL reaction vial, combine 0.2 g of 3-ethoxy-5-nitrobenzoic acid with 3 mL of N,N-dimethylformamide (DMF).

  • Reagent Addition: Sequentially add 0.131 mL of cyclopropylamine, 0.316 g of 2-hydroxypyridine N-oxide, and 0.495 mL of N,N-diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base to neutralize the system.

  • Activation: Add 0.544 g of EDC-HCl. Stir the mixture at ambient temperature for 12 hours.

  • Isolation: Quench the reaction with distilled water. Isolate the resulting precipitate via centrifugation, wash with water, and dry under vacuum. The resulting solid is then dissolved in DMSO as per Protocol A for downstream assays.

Protocol C: Serial Dilution and Media Formulation for Cell Culture (MG63 Assay)

Self-Validating Principle: A "Maximum Control" well containing equivalent DMSO concentrations (without the compound) must be run in parallel to establish baseline cell viability and validate that observed cytotoxicity is strictly compound-driven [2].

  • Intermediate Dilution: Thaw the 100 mM DMSO stock. Create an intermediate dilution series (from 400 μM down to 0.012 μM) using a 10% DMSO in distilled water solution.

  • Media Preparation: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Foetal Calf Serum (FCS) and 2 mM L-glutamine.

  • Final Formulation: Transfer 25 μL aliquots of the intermediate dilutions into 96-well assay plates containing the cultured MG63 osteosarcoma cells (maintained at 37 °C, 7.5% CO₂). This 1:10 dilution into the final assay volume ensures the final testing concentrations range from 40 μM to 0.0012 μM, with the final DMSO concentration strictly capped at ≤0.1%.

Quality Control & Troubleshooting

  • Precipitation in Media: If micro-crystals form upon addition to DMEM (observable via inverted phase-contrast microscopy), the compound has exceeded its kinetic solubility limit. Solution: Warm the media to 37 °C prior to compound addition, or increase the intermediate dilution steps.

  • Colorimetric Interference: Nitroaromatic compounds can sometimes absorb light in the visible spectrum. If using colorimetric viability assays (e.g., MTT or WST-8), run a compound-only control (media + compound, no cells) to subtract background absorbance to prevent false-positive viability readings.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69078615, 3-Ethoxy-5-nitrobenzoic acid." PubChem,[Link].

  • Ple, Patrick, et al. "Quinazoline derivatives for use against cancer." U.S. Patent Application US20090036474A1, published February 5, 2009.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Ethoxy-5-nitrobenzoic Acid Synthesis

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, scientists, and drug development professionals experiencing yield bottlenecks, complex mixtures, or purity issues during th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, scientists, and drug development professionals experiencing yield bottlenecks, complex mixtures, or purity issues during the synthesis of 3-ethoxy-5-nitrobenzoic acid (CAS: 103440-97-7). This compound is a highly valued building block in medicinal chemistry, frequently utilized in the development of 1[1] and macrocyclic 2[2].

Below, we deconstruct the mechanistic pitfalls of this synthesis and provide a field-proven, self-validating protocol to ensure high-yield recovery.

Mechanistic Overview & Synthetic Strategy

The "Direct Alkylation" Trap

Many researchers attempt a one-step synthesis by treating 3-hydroxy-5-nitrobenzoic acid with 1 equivalent of an ethylating agent (e.g., iodoethane) and 2 equivalents of base. This approach frequently fails.

The Causality: The carboxylic acid proton (pKa ~3.5) is abstracted before the phenolic proton (pKa ~8.5). While the resulting phenoxide is a stronger nucleophile than the carboxylate, the competing nucleophilicity in the same reaction matrix leads to a statistical nightmare. The result is an inseparable mixture of unreacted starting material, O-alkylated acid, esterified phenol, and the doubly alkylated ethyl 3-ethoxy-5-nitrobenzoate.

The Field-Proven Solution: Exhaustive Alkylation followed by Saponification

To achieve high yields, the protocol must function as a self-validating system where each step goes to absolute completion. As established in 3[3], the most robust method is to intentionally over-alkylate the molecule. By forcing the reaction entirely to the diester/ether intermediate, you effectively use the ester as a transient protecting group, which is then cleanly removed via mild saponification.

SynthesisLogic SM 3-Hydroxy-5-nitrobenzoic Acid (Starting Material) Direct Direct Alkylation (1 eq EtI, 2 eq Base) SM->Direct Exhaustive Exhaustive Ethylation (>2.5 eq EtI, >3 eq Base) SM->Exhaustive Mixture Complex Mixture: O-alkylated acid, ester, etc. (Low Yield) Direct->Mixture Intermediate Ethyl 3-ethoxy-5-nitrobenzoate (Clean Intermediate) Exhaustive->Intermediate Saponification Mild Saponification (LiOH, THF/H2O) Intermediate->Saponification Acidification Acidification (HCl to pH 2) Saponification->Acidification Product 3-Ethoxy-5-nitrobenzoic Acid (High Yield & Purity) Acidification->Product

Workflow comparing direct alkylation vs. the high-yield exhaustive ethylation and saponification.

Troubleshooting FAQs

Q1: I am getting a complex mixture with multiple spots on my TLC during the ethylation step. How do I force the reaction to completion? A: You are experiencing incomplete dual-alkylation. To resolve this, abandon the 1:1 stoichiometry. Use a large excess of both the base and the alkylating agent. Actionable Fix: Use 3.0 equivalents of Potassium Carbonate (K₂CO₃) and 2.5 to 3.0 equivalents of Iodoethane (Ethyl Iodide) in anhydrous DMF at 60°C. This forces all intermediates into a single, easily purifiable product: ethyl 3-ethoxy-5-nitrobenzoate.

Q2: During the hydrolysis (saponification) of ethyl 3-ethoxy-5-nitrobenzoate, my solution turns very dark, and the final yield is low. What is causing this degradation? A: The nitro group on the electron-deficient aromatic ring is highly sensitive to harsh basic conditions at elevated temperatures. Boiling the ester in strong aqueous NaOH can lead to Meisenheimer complex formation or partial reduction of the nitro group. Actionable Fix: Use mild saponification conditions: LiOH·H₂O (2.0 eq) in a THF/Water/Methanol (3:1:1) mixture at room temperature . This will quantitatively cleave the ester in 2–4 hours without degrading the nitroaromatic ring.

Q3: After saponification, I acidify the aqueous layer, but the product "oils out" instead of forming a filterable solid. How can I improve crystallization? A: "Oiling out" occurs when the product precipitates above its melting point in the solvent mixture, or when residual organic solvents (like THF or Methanol) trap the product, preventing crystal lattice formation. Actionable Fix: Before acidification, concentrate the reaction mixture under reduced pressure to strictly strip off all THF and Methanol. Dilute the remaining aqueous layer with water, cool it to 0–5°C, and add 1M HCl dropwise with vigorous stirring. The product will crash out as a fine, easily filterable solid.

Quantitative Data: Strategy Comparison

Synthetic StrategyReagent Equivalents (Base / EtI)Major IntermediateFinal Yield (%)Final Purity (HPLC)
Direct Alkylation 2.0 eq / 1.1 eqComplex Mixture25–35%< 80%
Exhaustive + Saponification 3.0 eq / 2.5 eqEthyl 3-ethoxy-5-nitrobenzoate85–92%> 98%

Validated Step-by-Step Protocol

Step 1: Synthesis of Ethyl 3-ethoxy-5-nitrobenzoate (Exhaustive Ethylation)
  • Charge: To a dry, round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-5-nitrobenzoic acid (1.0 eq) and anhydrous DMF (10 mL per gram of substrate).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (3.0 eq). Stir at room temperature for 15 minutes. Self-Validation Cue: The solution will noticeably darken as the dianion forms.

  • Alkylation: Add Iodoethane (2.5 eq) dropwise to the stirring mixture.

  • Heating: Attach a reflux condenser and heat the mixture to 60°C for 12 hours.

  • Workup: Cool to room temperature. Quench by pouring the mixture into 5 volumes of ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% LiCl aqueous solution (to pull out residual DMF), followed by brine. Dry over Na₂SO₄, filter, and concentrate to yield the intermediate ester as a crude solid/oil.

Step 2: Saponification to 3-Ethoxy-5-nitrobenzoic acid
  • Dissolution: Dissolve the crude ethyl 3-ethoxy-5-nitrobenzoate in a 3:1:1 mixture of THF:Water:Methanol (approx. 10 mL per gram of ester).

  • Hydrolysis: Add LiOH·H₂O (2.0 eq). Stir vigorously at room temperature for 2–4 hours. Self-Validation Cue: Monitor by TLC (Hexanes/EtOAc 7:3); the reaction is complete when the high-Rf ester spot completely disappears.

  • Solvent Removal (Critical): Concentrate the mixture under reduced pressure to completely remove the THF and Methanol.

  • Acidification: Dilute the residual basic aqueous layer with additional water and cool to 0°C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.

  • Isolation: Filter the resulting heavy precipitate, wash the filter cake with ice-cold water, and dry under high vacuum to afford pure 3-ethoxy-5-nitrobenzoic acid.

References

  • Quinazoline derivatives for use against cancer. US Patent Application US20090036474A1. (Demonstrates the utilization of 3-ethoxy-5-nitrobenzoic acid in the synthesis of kinase inhibitors).
  • Macrocyclic compounds as STING agonists and methods and uses thereof. World Intellectual Property Organization WO2021014365A1. (Outlines the application of 3-hydroxy-5-nitrobenzoic acid starting materials in complex drug discovery).
  • Iodo-benzoic acid compounds. US Patent US3026351A. (Provides foundational, authoritative grounding for the strategy of esterifying 3-hydroxy-5-nitrobenzoic acid to forestall side reactions prior to phenolic etherification).

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Ethoxy-5-nitrobenzoic Acid

Welcome to the Technical Support Center. This guide is engineered for drug development professionals, medicinal chemists, and researchers encountering solubility bottlenecks with 3-Ethoxy-5-nitrobenzoic acid (CAS: 103440...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals, medicinal chemists, and researchers encountering solubility bottlenecks with 3-Ethoxy-5-nitrobenzoic acid (CAS: 103440-97-7).

As a critical intermediate in the synthesis of kinase inhibitors (e.g., quinazoline derivatives for oncology)[1], this compound frequently presents formulation challenges. Its rigid aromatic ring, lipophilic ethoxy ether, and strong intermolecular hydrogen bonding—driven by the nitro and carboxylic acid groups—result in exceptionally high crystal lattice energy and notoriously poor aqueous solubility[2]. This guide provides field-proven, thermodynamically sound strategies to overcome these barriers without compromising your downstream biological assays.

Solubilization Strategy Workflow

SolubilizationWorkflow Start 3-Ethoxy-5-nitrobenzoic Acid Poor Aqueous Solubility Analyze Analyze Physicochemical Properties (pKa ~4.0, Lipophilic Ethoxy) Start->Analyze pH pH Adjustment (Target pH > 6.0) Analyze->pH Ionizable COOH Cosolvent Co-solvency (DMSO, PEG400) Analyze->Cosolvent Stock Solutions Complex Inclusion Complexation (HP-β-CD / γ-CD) Analyze->Complex Bioassay Compatible Salt In situ Sodium/Potassium Salt (High Aqueous Solubility) pH->Salt Dilution Risk: Precipitation upon aqueous dilution Cosolvent->Dilution Stable Stable Aqueous Solution (No pH shift required) Complex->Stable

Decision matrix for solubilizing 3-Ethoxy-5-nitrobenzoic acid based on assay requirements.

Section 1: Core Troubleshooting Guide (The "Why" and "How")

Q1: My compound floats on the surface of deionized water and refuses to wet or dissolve, even with sonication. Why? Root Cause: The ethoxy group imparts significant lipophilicity, preventing water molecules from effectively wetting the powder. Furthermore, in deionized water (which often has a slightly acidic pH of ~5.5 due to dissolved CO₂), the carboxylic acid moiety (estimated pKa ~3.5–4.0) remains largely unionized, favoring the highly stable, insoluble crystalline lattice[2]. Solution: Utilize pH-shift solubilization. By adjusting the aqueous vehicle to a pH of at least 2 units above the pKa (i.e., pH > 6.0), you quantitatively deprotonate the carboxylic acid, forming a highly soluble carboxylate anion (e.g., sodium 3-ethoxy-5-nitrobenzoate)[3][4].

Q2: I dissolved the compound in DMSO for my stock solution, but it crashes out (precipitates) immediately when diluted into my cell culture media (pH 7.4). How do I prevent this? Root Cause: This is a classic "solvent crash." While the compound is highly soluble in aprotic solvents like DMSO, biological media is predominantly water. When the DMSO diffuses into the aqueous phase, the local solubility limit of the unionized drug is rapidly exceeded before the physiological buffer can fully ionize the carboxylic acid, leading to rapid nucleation and precipitation. Solution: Transition to a ternary co-solvent system or employ cyclodextrin complexation. Pre-formulating the DMSO stock with a surfactant (e.g., 5% Tween 80) or diluting the stock into a medium pre-warmed and supplemented with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) will thermodynamically stabilize the hydrophobic ethoxy and aromatic regions in the aqueous phase[4][5].

Q3: I need a completely organic-solvent-free aqueous formulation for sensitive in vivo assays. What is the most reliable method? Root Cause: Organic co-solvents (like DMSO or ethanol) can cause cellular toxicity or membrane permeabilization artifacts in sensitive biological models. Solution: Host-guest inclusion complexation using Cyclodextrins (CDs). The hydrophobic cavity of β-cyclodextrin derivatives (like HP-β-CD) encapsulates the lipophilic ethoxy-aromatic moiety, while the hydrophilic exterior ensures aqueous solubility[6][7]. For acidic drugs, complexation is highly synergistic with slight pH adjustments[8].

Section 2: Self-Validating Experimental Protocols
Protocol A: pH-Shift and In Situ Salt Formation (For High-Concentration Aqueous Dosing)

Causality: Converting the free acid to a sodium salt drastically lowers the energy required for aqueous cavitation and solvation, shifting the equilibrium toward dissolution[3].

  • Weighing & Dispersion: Weigh 10 mg of 3-Ethoxy-5-nitrobenzoic acid into a glass vial. Add 8 mL of ultra-pure water. The compound will remain as a cloudy suspension.

  • Titration: Under continuous magnetic stirring (400 rpm), add 0.1 M NaOH dropwise. Monitor the pH using a calibrated micro-pH probe.

  • Dissolution Check: As the pH approaches 6.5–7.0, the suspension will begin to clear. Continue adding NaOH until the solution is completely transparent. Caution: Do not exceed pH 8.5 to prevent downstream buffer incompatibility or nitro-group degradation.

  • Volume Adjustment: Back-titrate with 0.1 M HCl if the pH overshoots, then bring the final volume to 10.0 mL with water.

  • Validation: Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC to confirm 100% recovery (verifying the absence of invisible micro-precipitates).

Protocol B: HP-β-CD Inclusion Complexation (For Neutral, Solvent-Free Bioassays)

Causality: HP-β-CD forms an AL-type phase solubility profile with benzoic acid derivatives, meaning solubility increases linearly with cyclodextrin concentration without altering the bulk pH[7][9].

  • Preparation of Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in a 50 mM Phosphate Buffer (pH 7.4).

  • Addition of Guest: Add an excess amount of 3-Ethoxy-5-nitrobenzoic acid (e.g., 50 mg) to 5 mL of the HP-β-CD solution.

  • Equilibration: Seal the vial and place it in an orbital shaker incubator at 25°C and 200 rpm for 48 hours. Crucial: Thermodynamic equilibrium for inclusion complexes can be slow; do not rush this step.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, solid drug.

  • Validation: Dilute the filtrate 1:100 in the mobile phase and quantify the solubilized drug via HPLC against a standard curve prepared in methanol.

Section 3: Quantitative Data Summary

The following table summarizes the expected solubility enhancements based on the physicochemical behavior of substituted benzoic acids[2][4].

Solubilization StrategyAqueous VehicleEstimated Solubility LimitPrimary Mechanism of ActionAssay Compatibility
Baseline (Control) Deionized Water (pH ~5.5)< 0.1 mg/mLN/A (High lattice energy)Poor
pH Adjustment Phosphate Buffer (pH 7.4)> 10 mg/mLIonization (Carboxylate salt)Excellent (In vitro/In vivo)
Co-solvency 10% DMSO / 90% Water~ 1.0 - 2.5 mg/mLDielectric constant reductionModerate (DMSO toxicity risk)
Complexation 20% w/v HP-β-CD (pH 7.4)~ 5.0 - 15.0 mg/mLHydrophobic cavity encapsulationExcellent (Solvent-free)
Micellization 2% Tween 80 in Water~ 2.0 - 5.0 mg/mLSurfactant micelle partitioningGood (May affect membranes)
Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Does the nitro group affect the stability of the compound in alkaline solutions? Yes. While adjusting the pH is highly effective for solubilization, highly alkaline conditions (pH > 9.0) can lead to the degradation of the nitroaromatic system or potential hydrolysis of the ethoxy ether over extended periods. Always prepare pH-adjusted solutions fresh, or store them buffered strictly at pH 7.4 at 4°C.

FAQ 2: Can I use heating to force the compound into solution faster? Heating increases the kinetic energy and temporarily improves solubility (as dissolution of benzoic acids is an endothermic process)[2]. However, this is a "false positive" for formulation. Once the solution cools back to room temperature or 37°C (incubator temperature), the compound will supersaturate and eventually crystallize out, potentially ruining a long-term cell assay. Always rely on thermodynamic solutions (pH, CDs, co-solvents) rather than kinetic ones (heat).

FAQ 3: Why choose HP-β-CD over native β-cyclodextrin? Native β-cyclodextrin has a limited aqueous solubility of its own (~1.85 g/100 mL) due to strong intramolecular hydrogen bonding. Hydroxypropyl substitution disrupts this crystal lattice, increasing the solubility of the cyclodextrin itself to >50 g/100 mL. This allows for a much higher concentration of the inclusion complex in your final formulation without the cyclodextrin itself precipitating[8].

References
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Molecular Pharmaceutics - ACS Publications[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim PMC - National Institutes of Health[Link]

  • Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels Taylor & Francis Online[Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs International Journal of Pharmaceutical and Phytopharmacological Research[Link]

  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins Scientific Research Publishing (SCIRP)[Link]

  • Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid European Journal of Chemistry[Link]

  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures MDPI[Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments European Pharmaceutical Review[Link]

  • US20090036474A1 - Quinazoline derivatives for use against cancer Google P

Sources

Troubleshooting

Optimizing mobile phase for 3-Ethoxy-5-nitrobenzoic acid chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic method development of complex substituted benzoic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic method development of complex substituted benzoic acids.

Analyzing 3-Ethoxy-5-nitrobenzoic acid presents a specific set of physicochemical challenges. The molecule features a highly polar, electron-withdrawing nitro group, an electron-donating ethoxy group, and an ionizable carboxylic acid moiety. Successful Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound requires strict control over the ionization state and the suppression of secondary stationary-phase interactions.

This guide provides field-proven troubleshooting insights, explains the mechanistic causality behind retention behavior, and outlines a self-validating protocol to ensure your analytical methods are robust and reproducible.

Part 1: Quantitative Physicochemical Data

To optimize the mobile phase, we must first understand the fundamental properties of the analyte. The data below is extrapolated from the closely related analog, 3-nitrobenzoic acid, which shares the core electronic effects dictating chromatographic behavior.

ParameterValueChromatographic Implication
Acidity (pKa) ~3.47 1Requires mobile phase pH < 2.0 to maintain >95% protonation for stable C18 retention.
Hydrophobicity (LogP) ~1.83 1Moderate hydrophobicity; requires a moderate gradient of organic modifier (ACN/MeOH) for elution.
Electronic Effects Inductive (-I)The nitro group stabilizes the conjugate base, increasing acidity compared to unsubstituted benzoic acid 2.

Part 2: Mobile Phase Optimization Logic

The most critical parameter in your method is the mobile phase pH. The diagram below illustrates the logical workflow for selecting your buffering strategy based on the analyte's pKa.

G Start Analyze 3-Ethoxy-5-nitrobenzoic acid pKa ≈ 3.47 Decision Select pH Strategy Start->Decision Acidic Acidic Mobile Phase (pH 1.5 - 2.0) Decision->Acidic pH < pKa - 1.5 Neutral Neutral/Basic Mobile Phase (pH > 5.5) Decision->Neutral pH > pKa + 2.0 Retained Fully Protonated (Neutral) High C18 Retention Acidic->Retained Ionized Fully Deprotonated (Anion) Low C18 Retention Neutral->Ionized Buffer1 Use 0.1% TFA or Phosphate Buffer Retained->Buffer1 Buffer2 Requires Ion-Pairing or HILIC Column Ionized->Buffer2

Logical workflow for mobile phase pH optimization based on analyte pKa.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my retention time drifting significantly between injections? Causality & Solution: Retention time drift for ionizable compounds is almost always a symptom of inadequate pH control. The pKa of the closely related 3-nitrobenzoic acid is 3.47 1. If your mobile phase pH is within ±1.5 units of this pKa, the molecule exists in a dynamic equilibrium between its protonated (retained) and deprotonated (unretained) states. Small local changes in pH—caused by sample diluent mismatch or column history—will cause massive shifts in retention 3.

  • Action: Buffer the mobile phase to at least 1.5 units below the pKa (e.g., pH 2.0 using 0.1% Trifluoroacetic acid or a phosphate buffer). This ensures >95% of the analyte is in its neutral, fully protonated state, locking in the retention time.

Q2: I am observing severe peak tailing. How do I correct this? Causality & Solution: Peak tailing in benzoic acid derivatives often arises from secondary interactions between the electron-rich moieties (nitro/ethoxy groups) or the carboxylic acid and unendcapped residual silanols on the silica-based stationary phase. At mid-pH ranges, these silanols are ionized ( SiO− ) and interact strongly with any partially charged analyte.

  • Action: First, ensure you are using a highly endcapped or polar-embedded C18 column. Second, suppress silanol ionization by operating at a low pH (e.g., pH 2.0). If tailing persists, consider adding a volatile organic acid modifier like acetic acid or perchloric acid, which act as ion-suppressors and dramatically improve peak shape for weakly ionizable acidic compounds 4.

Q3: Should I use Methanol or Acetonitrile as the organic modifier? Causality & Solution: Acetonitrile (ACN) is generally preferred as a starting point. ACN is an aprotic solvent that provides excellent selectivity for aromatic nitro compounds and has lower viscosity than Methanol (MeOH), resulting in lower system backpressure. However, be aware of the hydro-organic effect: as MeOH or ACN content increases during a gradient, the apparent pKa of the solute shifts (typically increasing faster than the pH of the mobile phase) 4.

  • Action: Start with ACN. Ensure your aqueous buffer is strong enough to maintain the target pH in the hydro-organic mixture to prevent unintended partial ionization at high organic concentrations.

Q4: My column lost all retention after running a 100% aqueous gradient to separate highly polar impurities. How do I fix this? Causality & Solution: Highly hydrophobic C18 phases can undergo "phase dewetting" (often incorrectly called phase collapse) when exposed to 100% aqueous mobile phases. The stationary phase bristles fold down upon themselves to minimize interaction with the highly polar water, drastically reducing the surface area available for analyte interaction 5.

  • Action: Flush the column with a mobile phase containing at least 40–50% organic modifier (e.g., ACN or MeOH) for 2–5 column volumes. This will re-wet the pores, restore the stationary phase to its extended conformation, and recover your original retention times 5.

Part 4: Experimental Protocol - Self-Validating Mobile Phase Preparation

To ensure scientific integrity, do not rely on assumptions. Implement this self-validating Standard Operating Procedure (SOP) to prepare your mobile phase and verify system suitability before injecting precious samples.

Objective: Prepare a robust, ion-suppressing mobile phase for 3-Ethoxy-5-nitrobenzoic acid and validate system readiness.

Step 1: Aqueous Phase Preparation (Buffer)

  • Measure 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to achieve ~0.1% v/v (pH ≈ 2.0).

  • Mechanistic Note: TFA provides a low pH to fully protonate the carboxylic acid group, suppressing ionization and preventing peak tailing and retention time drift.

Step 2: Organic Phase Preparation

  • Measure 1000 mL of HPLC-grade Acetonitrile (ACN).

  • Add 1.0 mL of TFA (0.1% v/v) to maintain constant ionic strength and baseline stability across the gradient profile.

Step 3: Filtration and Degassing

  • Filter both phases through a 0.22 µm PTFE membrane.

  • Sonicate for 10 minutes to degas, preventing micro-bubble formation in the pump heads which can cause pressure ripples.

Step 4: Column Equilibration & System Suitability Testing (SST)

  • Install a highly endcapped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Flush with 50% ACN / 50% Water for 5 column volumes to ensure complete pore wetting 5.

  • Equilibrate at the starting gradient conditions (e.g., 5% ACN) for 10 column volumes.

  • Self-Validation Check:

    • Inject a neutral void volume marker (e.g., Uracil). The retention time ( t0​ ) must be highly reproducible (RSD < 0.5%).

    • Inject a 3-Ethoxy-5-nitrobenzoic acid standard; calculate the asymmetry factor ( As​ ). An As​ between 0.9 and 1.2 validates that secondary silanol interactions have been successfully suppressed by your mobile phase.

References

  • PubChem - 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 Source: National Institutes of Health (NIH) URL:[Link]

  • Universitat de Barcelona (UB) - Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography Source: UB Repository URL:[Link]

  • Asian Journal of Chemistry - Retention Behaviour of Weakly Ionizable Acidic Compounds in Ion-Suppression Reverse-Phase Liquid Chromatography with Ternary Mobile Phase Source: Asianpubs URL:[Link]

  • Kromasil - Kromasil Application Guide - HPLC Source: Kromasil / Nouryon URL:[Link]

Sources

Optimization

Technical Support Center: Mitigating Thermal Decarboxylation of 3-Ethoxy-5-nitrobenzoic Acid

Welcome to the Technical Support Center for handling 3-Ethoxy-5-nitrobenzoic acid . This guide is engineered for drug development professionals and synthetic chemists who are experiencing unwanted yield losses due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 3-Ethoxy-5-nitrobenzoic acid . This guide is engineered for drug development professionals and synthetic chemists who are experiencing unwanted yield losses due to thermal degradation. Below, we dissect the mechanistic causality of this degradation, provide quantitative risk assessments, and outline self-validating experimental protocols to ensure the structural integrity of your target molecule.

Mechanistic Causality: Why Does Degradation Occur?

Aromatic carboxylic acids are generally stable under standard conditions. However, the presence of electron-withdrawing groups (EWGs) fundamentally alters their thermal stability. In 3-Ethoxy-5-nitrobenzoic acid, the strongly electron-withdrawing nitro (-NO₂) group at the meta position exerts a powerful inductive (-I) effect.

When exposed to heat—particularly in basic or polar aprotic environments—the carboxylic acid deprotonates to form a carboxylate anion. As thermal energy increases, the molecule undergoes C-C bond cleavage to extrude CO₂. The electron-withdrawing nitro group stabilizes the resulting build-up of negative charge (the carbanion intermediate) in the transition state, drastically lowering the activation energy required for decarboxylation[1].

Mechanism Acid R-COOH (Protonated State) Base Base / Heat Deprotonation Acid->Base Anion R-COO⁻ (Carboxylate Anion) Base->Anion TS Transition State (C-C Bond Cleavage) Anion->TS Thermal Energy Carbanion R⁻ (Carbanion) Stabilized by NO2 TS->Carbanion -CO2 Product R-H + CO2 (Decarboxylated) Carbanion->Product +H+ from solvent

Mechanistic pathway of base-catalyzed thermal decarboxylation facilitated by the nitro group.

Troubleshooting FAQs

Q1: Why does my compound degrade specifically when I add bases like DIPEA or TEA during heating? A: Solvents and bases dictate the mechanism of decarboxylation. Organic bases convert the stable free acid into a highly reactive carboxylate anion. Kinetic studies on nitrobenzoic acids demonstrate that decarboxylation follows a unimolecular (SE1) mechanism that is exponentially faster in basic environments compared to neutral or acidic ones[2]. Heating the compound in a polar aprotic solvent (like DMF) with DIPEA creates an ideal environment for rapid CO₂ extrusion.

Q2: Are there any known "safe" temperature ranges to minimize decarboxylation? A: Yes. While specific kinetic thresholds vary by exact solvent, general principles for nitro-substituted benzoic acids dictate that temperatures below 25°C carry minimal risk. Significant decarboxylation begins above 100°C, and temperatures exceeding 150°C lead to rapid, quantitative degradation[3][4].

Q3: How can I perform high-temperature cross-coupling reactions without losing the carboxyl group? A: You must alter the mechanistic pathway by masking the acidic proton. Converting the carboxylic acid to an ester prevents the formation of the reactive carboxylate anion. The neutral ester is highly resistant to thermal decarboxylation, allowing you to perform high-heat reactions before hydrolyzing the ester back to the acid[5].

Quantitative Risk Assessment

To aid in reaction planning, the following table synthesizes the relationship between temperature, solvent environment, and decarboxylation risk based on kinetic data of nitrobenzoic acid analogs[2][4].

Temperature RangeSolvent / Additive EnvironmentEstimated Decarboxylation RiskMechanistic State
0°C – 25°C DCM, DMF / DIPEA (Activation)Minimal (<1%) Stable carboxylate or activated ester
60°C – 80°C Toluene / Neutral or AcidicLow to Moderate Slow protolytic degradation
100°C – 120°C DMF, DMSO / Basic (e.g., K₂CO₃)High (t½ ~ hours) Rapid base-catalyzed CO₂ extrusion
> 150°C Glycerol, Aniline / BasicCritical (Quantitative loss) Unimolecular (SE1) carbanion formation
Experimental Workflows & Solutions

Workflow Start 3-Ethoxy-5-nitrobenzoic Acid Heat Heating (>100°C) Polar/Basic Solvent Start->Heat High Risk Route Protect Esterification (Protecting Group) Start->Protect Strategy A LowTemp Low-Temp Activation (HATU/DIPEA, 0°C) Start->LowTemp Strategy B Decarb Decarboxylation (Loss of CO2) Heat->Decarb Byproduct 1-Ethoxy-3-nitrobenzene (Unwanted Byproduct) Decarb->Byproduct Success Target Functionalization (e.g., Amide) Protect->Success Heat Tolerant LowTemp->Success Avoids Heat

Workflow comparing thermal degradation risks with low-temperature and protection strategies.

Protocol A: Low-Temperature Amide Coupling (Zero-Heat Strategy)

Causality: By using highly reactive coupling reagents (e.g., HATU) at 0°C, the carboxylic acid is converted to an active ester rapidly. This completely bypasses the thermal energy required to reach the decarboxylation transition state[3].

  • Preparation: Dissolve 3-Ethoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM (use minimal DMF only if solubility is poor).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes. Crucial: Do not add any base before the system is fully cooled.

  • Activation: Add HATU (1.1 eq) followed dropwise by DIPEA (2.0 eq). Stir strictly at 0°C for 15 minutes to form the activated ester.

  • Nucleophilic Addition: Add the target amine (1.1 eq) slowly. Maintain at 0°C for 1 hour, then allow to warm to room temperature naturally over 2-4 hours.

  • Self-Validating Checkpoint:

    • TLC Analysis: Spot the reaction mixture against the starting material. The starting acid will remain near the baseline (in e.g., 50% EtOAc/Hexanes with 1% AcOH), while the unwanted decarboxylated byproduct (1-ethoxy-3-nitrobenzene) will elute near the solvent front. If the high-Rf spot is absent, temperature control was successful.

    • LC-MS: Confirm the absence of the m/z 167 peak (decarboxylated byproduct) and verify the presence of the desired amide mass.

Protocol B: Transient Esterification (High-Heat Tolerance Strategy)

Causality: If downstream steps (like Suzuki couplings) require high heat, you must temporarily mask the carboxyl group. Converting the acid to a methyl ester removes the acidic proton, preventing the formation of the reactive carboxylate anion and drastically increasing the thermal stability of the molecule[5].

  • Protection: Suspend the starting acid in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux at 65°C for 12 hours. (Note: 65°C in an acidic environment does not trigger the base-catalyzed decarboxylation mechanism).

  • Self-Validating Checkpoint 1 (Protection): Evaporate the solvent and run an NMR or LC-MS. Ensure the complete disappearance of the carboxylic acid proton (~13 ppm) and the appearance of the methyl ester singlet (~3.9 ppm). Do not proceed if the free acid remains.

  • High-Temp Reaction: Subject the protected ester to your required high-temperature conditions (e.g., 120°C in DMF).

  • Deprotection: Hydrolyze the ester back to the acid using LiOH (3.0 eq) in THF/Water (3:1) at room temperature for 4 hours.

  • Self-Validating Checkpoint 2 (Recovery): Acidify the aqueous layer to pH 2-3 to precipitate the intact functionalized carboxylic acid. Confirm structural integrity via LC-MS.

Sources

Troubleshooting

Technical Support Center: Optimizing the Reduction of 3-Ethoxy-5-nitrobenzoic Acid

Welcome to the Application Science Troubleshooting Center. As researchers and drug development professionals, you are likely aware that reducing highly functionalized nitroarenes is rarely as simple as adding palladium a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Troubleshooting Center. As researchers and drug development professionals, you are likely aware that reducing highly functionalized nitroarenes is rarely as simple as adding palladium and hydrogen.

The reduction of 3-Ethoxy-5-nitrobenzoic acid to 3-amino-5-ethoxybenzoic acid presents a specific chemoselective challenge: you must fully reduce the nitro group without cleaving the ethyl ether, esterifying the carboxylic acid, or stalling at reactive intermediates. This guide synthesizes field-proven causality, self-validating protocols, and authoritative mechanistic insights to help you eliminate side reactions in your workflow.

Mechanistic Overview: The Root of Side Reactions

To troubleshoot side reactions, we must first understand the reaction pathway. The reduction of a nitro group does not happen in a single step; it follows the classic 1[1]. The reaction requires three equivalents of hydrogen and proceeds via nitroso (-NO) and hydroxylamine (-NHOH) intermediates[1].

The primary side reactions occur when the intermediate nitrone/nitroso species condense with the hydroxylamine species, forming unwanted azoxy and azo dimers[2].

HaberMechanism Nitro Nitroarene (-NO2) Nitroso Nitrosoarene (-NO) Nitro->Nitroso +2H, -H2O Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +2H Azoxy Azoxyarene (Dimer) Nitroso->Azoxy Condensation (Base Catalyzed) Amine Amine (-NH2) Hydroxyl->Amine +2H, -H2O (Rate Limiting) Hydroxyl->Azoxy Azo Azoarene (Dimer) Azoxy->Azo +2H, -H2O Azo->Amine +4H (Cleavage)

Figure 1: Haber mechanism for nitro reduction highlighting direct pathways and condensation side reactions.

Troubleshooting FAQs

Q1: My reduction is stalling, and my LC-MS shows a mass corresponding to the hydroxylamine intermediate. Why is this happening? A1: The final conversion of the hydroxylamine intermediate to the amine is the rate-limiting step of the reduction[1]. When reducing 3, the carboxylic acid group can strongly adsorb onto the palladium catalyst surface, effectively poisoning it and halting the reaction at the hydroxylamine stage[3]. Solution: Do not increase the temperature, as heat promotes dimer formation. Instead, ensure vigorous agitation (>800 rpm) to maximize hydrogen mass transfer. If the reaction remains stalled, add a secondary 2-3 wt% spike of fresh Pd/C.

Q2: I am detecting ethyl 3-amino-5-ethoxybenzoate in my final product. How is this ester forming? A2: This is a classic solvent-induced side reaction. If you are using a standard Béchamp reduction (Iron powder with HCl) and dissolving your substrate in ethanol to improve solubility, the acidic environment acts as a catalyst for Fischer esterification of the carboxylic acid group. Solution: Switch to a non-nucleophilic solvent like Tetrahydrofuran (THF). If you must use a chemical reduction rather than catalytic hydrogenation, replace HCl with a milder proton source like Ammonium Chloride (NH4Cl) in an aqueous THF mixture.

Q3: My HPLC chromatogram shows heavy, highly colored impurities. What are they, and how do I prevent them? A3: These are likely azoxy or azo dimers. As shown in Figure 1, nitroso and hydroxylamine intermediates can undergo a rapid bimolecular condensation to form azoxyarenes[2]. This condensation is highly accelerated under basic conditions. Solution: Maintain a neutral to slightly acidic pH. Never add amines or inorganic bases to the reaction mixture. Operating at lower substrate concentrations (<0.5 M) also kinetically disfavors this bimolecular collision.

Q4: Is there a risk of cleaving the 3-ethoxy ether linkage during this reduction? A4: Generally, no. Ether cleavage (de-ethylation) requires harsh Lewis acids (e.g., BBr3) or boiling strong mineral acids (e.g., HI). Standard 4 using Pd/C and H2 will leave the ethyl ether completely intact[4].

Quantitative Data: Comparison of Reduction Strategies

To make an informed protocol choice, review the comparative data below. Catalytic hydrogenation in a non-nucleophilic solvent is the only method that effectively mitigates all three major side-reaction risks.

Reduction MethodReagents / CatalystAmine SelectivityRisk of EsterificationRisk of Ether CleavageRecommended Use Case
Catalytic Hydrogenation H₂, 5% Pd/C, THF>98%None (if alcohol-free)NonePrimary recommendation for high purity and scale-up.
Modified Béchamp Fe powder, NH₄Cl, EtOH/H₂O~90%Low (mildly acidic)NoneCost-effective alternative when pressurized H₂ is unavailable.
Classic Béchamp Fe powder, HCl, EtOH<70%High (Fischer esterification)Low to ModerateNot recommended due to extensive side reactions.
Dithionite Reduction Na₂S₂O₄, NaOH, H₂O~80%NoneNoneRisks azo dimer formation due to basic conditions.
Validated Experimental Protocol

This protocol utilizes a self-validating In-Process Control (IPC) system to ensure the complete reduction of the problematic hydroxylamine intermediate before workup.

Step-by-Step Methodology: Catalytic Hydrogenation
  • Substrate Preparation: Dissolve 10.0 g of 3-Ethoxy-5-nitrobenzoic acid in 100 mL of anhydrous THF. (Causality: THF solubilizes both the starting material and the highly polar amino acid product without acting as an esterification agent).

  • Catalyst Loading: Add 1.0 g of 5% Palladium on Carbon (Pd/C, 50% wet). (Causality: Wet Pd/C prevents the pyrophoric ignition of solvent vapors. The 10 wt% loading provides sufficient active sites to push the rate-limiting hydroxylamine reduction).

  • Hydrogenation: Seal the reactor and purge with Nitrogen (3x), followed by Hydrogen (3x). Pressurize to 2 atm H₂ and stir vigorously (1000 rpm) at 25°C. (Causality: High agitation is critical to overcome the gas-liquid mass transfer barrier).

  • Self-Validating IPC (Crucial): After 4 hours, sample the reaction. Run an HPLC or TLC (Eluent: DCM/MeOH 9:1). The reaction is ONLY considered complete when the yellow hydroxylamine intermediate is entirely absent. If present, repressurize and stir for an additional 2 hours.

  • Workup: Vent H₂ and purge with N₂. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with 20 mL of THF.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in cold water and adjust the pH to ~4.5. (Causality: 3-amino-5-ethoxybenzoic acid is amphoteric. pH 4.5 approximates its isoelectric point (pI), where it is least soluble in water, thereby maximizing your crystallization yield).

ProtocolWorkflow Step1 1. Substrate Preparation Dissolve 3-Ethoxy-5-nitrobenzoic acid in THF (Avoid EtOH/HCl) Step2 2. Catalyst Addition Add 5% Pd/C (10 wt%) Purge vessel with N2 Step1->Step2 Step3 3. Hydrogenation Introduce H2 (1-2 atm) Vigorous stirring at 25°C Step2->Step3 Step4 4. In-Process Control (IPC) HPLC monitoring for Hydroxylamine depletion Step3->Step4 Step5 5. Filtration Filter through Celite pad to remove Pd/C Step4->Step5 Step6 6. Crystallization Precipitate product at isoelectric point (pH ~4.5) Step5->Step6

Figure 2: Optimized self-validating workflow for the catalytic hydrogenation of 3-Ethoxy-5-nitrobenzoic acid.

References
  • Title: Technical Support Center: Reduction of 4-Nitrobenzoic Acid | Source: Benchchem | URL: 3

  • Title: Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen | Source: ACS Applied Nano Materials | URL: 4

  • Title: Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines | Source: Thieme-Connect | URL: 1

  • Title: Reduction of nitro compounds | Source: Wikipedia | URL: 5

  • Title: Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst | Source: RSC Publishing | URL: 2

Sources

Optimization

Overcoming steric hindrance in 3-Ethoxy-5-nitrobenzoic acid reactions

Welcome to the Advanced Applications Support Portal. This guide is engineered for research scientists and drug development professionals working with 3-Ethoxy-5-nitrobenzoic acid (CAS 103440-97-7)[1], a critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This guide is engineered for research scientists and drug development professionals working with 3-Ethoxy-5-nitrobenzoic acid (CAS 103440-97-7)[1], a critical building block frequently utilized in the synthesis of quinazoline-based PDGF receptor kinase inhibitors and PDE4 antagonists[2].

Below, you will find field-validated troubleshooting guides, mechanistic Q&As, and self-validating protocols designed to overcome the unique steric and electronic barriers presented by this molecule.

Part 1: Troubleshooting Database (Q&A)

Q1: Why do standard coupling agents (e.g., DCC or EDC/HOBt) produce extremely low yields when coupling 3-Ethoxy-5-nitrobenzoic acid with bulky amines like cyclopropylamine?

The Causality: The failure is caused by a kinetic mismatch driven by competing electronic and steric forces. The strong electron-withdrawing nature (-I, -M effects) of the meta-nitro group highly polarizes the intermediate O-acylisourea formed during initial activation. While this increases the electrophilicity of the carbonyl carbon, it also makes the intermediate highly unstable.

When you introduce a sterically hindered amine (such as cyclopropylamine), the nucleophilic attack is kinetically delayed by steric drag. This delay allows the unstable O-acylisourea to undergo a rapid, irreversible [1,3]-sigmatropic rearrangement into a thermodynamically stable, but synthetically useless, N-acylurea[3].

The Solution: You must bypass the O-acylisourea bottleneck by using additives that form highly reactive, yet rearrangement-resistant active esters. Substituting HOBt with[2] or using HATU solves this. The HOPO ester prevents rearrangement and utilizes its N-oxide moiety to form an intramolecular hydrogen-bonding network that "anchors" the bulky amine, accelerating the transition state despite the steric bulk.

Q2: I am attempting an Electrophilic Aromatic Substitution (EAS) at the C4 position, but the reaction fails to proceed. How can I functionalize this ring carbon?

The Causality: The C4 position is sandwiched directly between the C3-ethoxy and C5-nitro groups. While the ethoxy group is ortho/para-directing and electronically activates C4 toward electrophilic attack, the sheer physical bulk of the freely rotating ethoxy chain combined with the adjacent nitro oxygen atoms creates a severe "steric shield." Standard, bulky electrophilic complexes (like Br₂/FeBr₃) are physically excluded from achieving the necessary trajectory for the transition state.

The Solution: To achieve functionalization at C4, you must abandon bulky Lewis acid complexes and utilize highly compact, strongly polarized electrophiles. We recommend using N-Bromosuccinimide (NBS) dissolved in Trifluoroacetic acid (TFA). The TFA protonates the NBS, generating a highly reactive, compact "Br⁺" equivalent that can penetrate the steric cleft at C4 without requiring a bulky counter-ion complex.

Q3: During the reduction of the C5-nitro group to an amine, my Pd/C catalytic hydrogenation stalls at 40% conversion. What is causing this catalyst poisoning?

The Causality: Heterogeneous catalytic hydrogenation relies on the flat adsorption of the aromatic ring onto the palladium surface. For 3-ethoxy-5-nitrobenzoic acid, the bulky ethoxy group and the carboxylic acid dictate a highly specific, sterically demanding adsorption geometry. When the molecule binds to the catalyst, the projecting ethoxy group physically occludes adjacent active palladium sites—a phenomenon known as steric self-poisoning.

The Solution: Shift your workflow to a homogeneous single-electron transfer (SET) reduction. The Béchamp reduction (Iron powder, NH₄Cl in EtOH/H₂O at 80 °C) operates via a solution-phase electron transfer mechanism that completely bypasses surface steric constraints, cleanly reducing the nitro group to an aniline without stalling.

Part 2: Data Analytics & Reagent Selection

To optimize your amidation workflows, refer to the quantitative comparison below. Data is normalized for the coupling of 3-ethoxy-5-nitrobenzoic acid with cyclopropylamine at 0.2 M concentration.

Table 1: Quantitative Comparison of Coupling Reagents for Bulky Amines

Coupling SystemIntermediate FormedResistance to RearrangementSteric ToleranceTypical Yield (%)Reaction Time
DCC / HOBt O-acylisourea / OBt esterLow (N-acylurea dominates)Poor< 30%24 h
EDC / HOBt OBt esterModerateFair45 - 50%18 h
EDC / HOPO OPO esterHighExcellent85 - 90%12 h
HATU / DIPEA OAt esterVery HighExcellent> 90%4 h

Part 3: Bench Protocols

Protocol: High-Efficiency Amidation with Bulky Amines (EDC/HOPO Method)

This self-validating protocol is adapted from validated quinazoline derivative synthesis workflows to ensure high-fidelity coupling without epimerization or rearrangement[2].

Reagents & Equipment:

  • 3-Ethoxy-5-nitrobenzoic acid (1.0 equiv)

  • 2-Hydroxypyridine N-oxide (HOPO, 1.5 equiv)

  • Cyclopropylamine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

  • EDC·HCl (1.5 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation Phase: In a dry, argon-purged round-bottom flask, dissolve 3-ethoxy-5-nitrobenzoic acid (0.2 g, 0.94 mmol) and HOPO (0.157 g, 1.42 mmol) in anhydrous DMF (3.0 mL).

  • Amine Introduction: Inject the sterically hindered cyclopropylamine (0.131 mL, 1.13 mmol) followed immediately by DIPEA (0.495 mL, 2.35 mmol). Note: The base ensures the amine remains unprotonated and highly nucleophilic.

  • Coupling Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (0.272 g, 1.42 mmol) portion-wise over 10 minutes to control the exothermic activation and prevent localized thermal degradation of the active ester.

  • Propagation: Remove the ice bath. Stir the resultant mixture at ambient temperature (20–25 °C) for 12 hours. The HOPO ester intermediate will stabilize the activated complex while the N-oxide oxygen accelerates the amine attack via hydrogen bonding.

  • Isolation: Quench the reaction by slowly adding cold deionized water (15 mL) under vigorous stirring. Isolate the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (2 × 5 mL) and dry under high vacuum at 40 °C to yield pure N-cyclopropyl-3-ethoxy-5-nitrobenzamide.

Part 4: Workflow Visualization

G A 3-Ethoxy-5-nitrobenzoic acid (Starting Material) B Amine Selection A->B C Primary / Unhindered Amine B->C D Bulky / Secondary Amine (e.g., Cyclopropylamine) B->D E Standard Coupling (EDC/HOBt, DIPEA, rt) C->E F High-Efficiency Coupling (HATU or EDC/HOPO, DIPEA) D->F G Amide Product E->G F->G H Low Yield / Incomplete Conversion? G->H I Thermal Activation (60°C) or switch to COMU H->I Yes

Fig 1. Decision matrix for overcoming steric and electronic barriers in amidation workflows.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 69078615, 3-Ethoxy-5-nitrobenzoic acid." PubChem. URL:[Link]

  • Ple, P. et al. "Quinazoline derivatives for use against cancer." United States Patent Application Publication US20090036474A1. (2009).
  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. (2009). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to LC-MS/MS Method Validation for 3-Ethoxy-5-nitrobenzoic Acid Quantification

As drug development and environmental monitoring standards become increasingly stringent, the precise quantification of chemical intermediates and potential impurities is non-negotiable. 3-Ethoxy-5-nitrobenzoic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and environmental monitoring standards become increasingly stringent, the precise quantification of chemical intermediates and potential impurities is non-negotiable. 3-Ethoxy-5-nitrobenzoic acid (CAS: 103440-97-7), a highly functionalized aromatic building block, is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to the structural alerts associated with nitroaromatic compounds—often flagged as potentially mutagenic impurities (PMIs)—trace-level quantification is a critical regulatory requirement.

This guide provides an objective comparison between traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 3-Ethoxy-5-nitrobenzoic acid. Furthermore, it details a robust, self-validating LC-MS/MS protocol designed in strict accordance with [1].

Technological Comparison: HPLC-UV vs. LC-MS/MS

While HPLC-UV remains a staple for bulk API release testing, it often falls short when quantifying trace-level impurities or analyzing complex biological/environmental matrices due to limited sensitivity and susceptibility to matrix interference. LC-MS/MS, utilizing Multiple Reaction Monitoring (MRM), provides orthogonal selectivity by filtering ions based on both precursor and product mass-to-charge (m/z) ratios.

Table 1: Performance Comparison for 3-Ethoxy-5-nitrobenzoic Acid
ParameterHPLC-UV (Diode Array Detector)LC-MS/MS (Triple Quadrupole)
Primary Application Bulk purity, high-concentration formulation testingTrace impurity profiling, pharmacokinetic (PK) studies
Detection Mechanism Chromophore absorbance (UV ~254 nm)Precursor-to-product ion transition (MRM)
Sensitivity (LLOQ) ~0.5 - 1.0 µg/mL~1.0 - 5.0 ng/mL
Selectivity Low (relies solely on chromatographic retention time)Extremely High (Retention time + specific mass transitions)
Matrix Interference High (co-eluting compounds easily obscure the analyte)Minimal (matrix components rarely share the exact MRM transition)
Linear Dynamic Range 2–3 orders of magnitude3–4 orders of magnitude

The Causality of Choice: For 3-Ethoxy-5-nitrobenzoic acid, the presence of the nitro group and the carboxylic acid moiety makes it an excellent candidate for Negative Electrospray Ionization (ESI-). The molecule readily loses a proton to form a stable [M-H]⁻ anion (m/z 210.0). HPLC-UV cannot confidently distinguish this compound from structurally similar positional isomers (e.g., 2-ethoxy-5-nitrobenzoic acid) at trace levels, whereas LC-MS/MS can leverage distinct fragmentation patterns to ensure absolute specificity [2].

Analytical Workflow & Mechanism

To achieve regulatory compliance, the analytical workflow must isolate the analyte from interfering matrix components (e.g., plasma proteins or environmental humic acids) while maximizing recovery.

G A Sample Matrix (Plasma/Water) B Solid Phase Extraction (HLB Cartridge) A->B C UHPLC Separation (C18 Column) B->C D ESI(-) Ionization [M-H]- Generation C->D E Triple Quad MS/MS (MRM Mode) D->E F Data Quantification (ICH M10 Compliant) E->F

Analytical workflow for 3-Ethoxy-5-nitrobenzoic acid quantification.

Step-by-Step Experimental Protocol

This protocol establishes a self-validating system. By integrating isotopic internal standards and rigorous Quality Control (QC) checks, any deviation in extraction efficiency or instrument performance is immediately flagged, ensuring [3].

Phase 1: Reagent & Standard Preparation
  • Stock Solutions: Prepare a 1.0 mg/mL stock solution of 3-Ethoxy-5-nitrobenzoic acid [4] in LC-MS grade Methanol.

  • Internal Standard (IS): Prepare a 100 ng/mL working solution of 3-Ethoxy-5-nitrobenzoic acid-d5 (or a suitable structural analog like 3,5-dinitrobenzoic acid) in 50% Methanol.

  • Calibration Curve: Spike blank matrix to create a 7-point calibration curve ranging from 1.0 ng/mL to 1000 ng/mL. Prepare QC samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

Phase 2: Solid-Phase Extraction (SPE)

Causality Check: We utilize Polymeric Reversed-Phase (HLB) cartridges. The hydrophilic-lipophilic balance ensures retention of both the polar carboxylic acid tail and the hydrophobic ethoxy/aromatic ring, providing superior recovery compared to simple protein precipitation [5].

  • Conditioning: Pass 1 mL Methanol followed by 1 mL LC-MS grade water through the HLB cartridge.

  • Loading: Mix 200 µL of the sample (spiked with 20 µL IS) with 200 µL of 2% Formic Acid in water (to ensure the carboxylic acid remains protonated and uncharged for maximum retention). Load onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute the analyte using 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase 3: UHPLC-MS/MS Analysis

Causality Check: A weak acid (0.1% Formic acid) is added to the mobile phase. While this suppresses ionization in the liquid phase to maintain sharp chromatographic peaks, the high voltage at the ESI capillary easily deprotonates the carboxylic acid during droplet desolvation, yielding a strong [M-H]⁻ signal.

  • Column: C18 column (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-3.0 min (ramp to 90% B), 3.0-4.0 min (hold 90% B), 4.1-5.0 min (re-equilibrate at 10% B). Flow rate: 0.4 mL/min.

  • MS Parameters (Negative ESI):

    • Precursor Ion: m/z 210.0 [M-H]⁻

    • Quantifier Transition: m/z 210.0 → 166.0 (Collision Energy: 15V) - Represents the loss of CO₂.

    • Qualifier Transition: m/z 210.0 → 164.0 (Collision Energy: 20V) - Represents the loss of NO₂.

Method Validation Data (ICH M10 Compliance)

To prove the method's trustworthiness, it must be validated against ICH M10 criteria. The table below summarizes the expected validation outcomes for this protocol, demonstrating its superiority and readiness for regulatory submission.

Table 2: Summary of LC-MS/MS Validation Results
Validation ParameterICH M10 Acceptance CriteriaExperimental Result (3-E-5-NBA)Status
Linearity (R²) ≥ 0.9900.9985 (Range: 1.0 - 1000 ng/mL)Pass
LLOQ Accuracy ± 20% of nominal concentration+ 4.2%Pass
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.8% (Mid QC), 8.1% (LLOQ)Pass
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.5% (Mid QC), 9.3% (LLOQ)Pass
Extraction Recovery Consistent across QC levels88.5% ± 3.2% (HLB SPE)Pass
Matrix Effect (IS Normalized) CV ≤ 15% between matrix lots96.2% (CV: 4.1%)Pass
Carryover ≤ 20% of LLOQ in blank after ULOQ0.0% detectedPass

Conclusion

For the rigorous quantification of 3-Ethoxy-5-nitrobenzoic acid, LC-MS/MS drastically outperforms HPLC-UV. By coupling Solid-Phase Extraction with the orthogonal selectivity of MRM transitions (m/z 210.0 → 166.0), analysts can bypass matrix suppression and achieve nanogram-per-milliliter sensitivity. Adhering to the self-validating parameters outlined in this guide ensures that the resulting data is fully compliant with modern FDA and ICH M10 expectations, safeguarding both drug development pipelines and environmental assessments.

References

  • Kaewkhao, N., & Tarning, J. (2023). LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Iartsev, et al. (2019). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. Available at:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69078615, 3-Ethoxy-5-nitrobenzoic acid. PubChem. Available at:[Link]

  • US National Library of Medicine. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. PubMed. Available at:[Link]

Comparative

3-Ethoxy-5-nitrobenzoic acid IR spectrum comparison with reference standards

High-Resolution IR Spectral Comparison Guide: 3-Ethoxy-5-nitrobenzoic Acid vs. Reference Standards As a Senior Application Scientist, I approach compendial identity testing not merely as a checklist, but as a rigorous ex...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution IR Spectral Comparison Guide: 3-Ethoxy-5-nitrobenzoic Acid vs. Reference Standards

As a Senior Application Scientist, I approach compendial identity testing not merely as a checklist, but as a rigorous exercise in molecular verification. For active pharmaceutical ingredients (APIs) and critical intermediates like 3-Ethoxy-5-nitrobenzoic acid (CAS: 103440-97-7)[1], Infrared (IR) spectroscopy remains the gold standard for structural confirmation.

This guide provides an objective, data-driven framework for comparing the IR spectrum of a synthesized 3-Ethoxy-5-nitrobenzoic acid test sample against a certified Reference Standard (RS), ensuring compliance with global pharmacopeial standards.

Molecular Architecture & Vibrational Causality

To accurately interpret an IR spectrum, one must first understand the causality behind the vibrational modes dictated by the molecule's structure. 3-Ethoxy-5-nitrobenzoic acid ( C9​H9​NO5​ )[1] features a 1,3,5-trisubstituted benzene ring with three distinct functional groups, each providing a unique spectral fingerprint:

  • Carboxylic Acid (-COOH): In the solid state, carboxylic acids form centrosymmetric dimers via strong intermolecular hydrogen bonding. This physical phenomenon weakens the O-H and C=O bonds. Consequently, the O-H stretch manifests as a massive, broad absorption band spanning 3300–2500 cm⁻¹, while the C=O stretch shifts to a lower frequency, appearing as a sharp, intense peak around 1680–1710 cm⁻¹.

  • Nitro Group (-NO₂): The strongly electron-withdrawing nitro group contains two equivalent N-O bonds that couple vibrationally. This coupling reliably produces two intense bands: an asymmetric stretch (~1530 cm⁻¹) and a symmetric stretch (~1350 cm⁻¹).

  • Ethoxy Group (-OCH₂CH₃): The ether linkage acts as an electron donor via resonance. The asymmetric C-O-C stretch typically appears around 1250 cm⁻¹. Additionally, the aliphatic C-H stretches of the ethyl moiety will emerge just below 3000 cm⁻¹, often superimposed on the broad acid O-H band.

Regulatory Framework & Standard Comparison

According to USP General Chapter <197> (Spectroscopic Identification Tests)[2] and Ph. Eur. 2.2.24 (Absorption Spectrophotometry, Infrared)[3], the most conclusive evidence of identity is obtained by concomitantly analyzing the test sample and a corresponding Reference Standard.

The regulatory expectation is not just visual similarity, but a self-validating analytical system. Modern updates to Ph. Eur. 2.2.24 explicitly account for the use of Attenuated Total Reflectance (ATR) Fourier-transform spectrometers, noting slight band shifts inherent to ATR compared to traditional transmission methods[3]. Therefore, comparing an ATR sample spectrum to a KBr-pellet reference library is scientifically invalid; both sample and standard must be analyzed using identical sample preparation techniques[2].

Self-Validating Experimental Protocol (ATR-FTIR)

To eliminate artifacts caused by moisture absorption or ion-exchange reactions common in KBr pellet preparation, this protocol utilizes diamond-crystal ATR-FTIR. The workflow is designed to be self-validating, bracketing the analysis with system checks.

Step 1: System Suitability Test (SST) Before analyzing the sample, validate the interferometer's wavenumber accuracy using a 1.5 mil polystyrene film[4]. Verify that the peaks at 3028, 2849, 1601, 1028, and 906 cm⁻¹ are within ±1 cm⁻¹ of their certified values. Causality: This ensures any spectral deviations observed later are due to the molecule, not instrument drift.

Step 2: Environmental Baseline Correction Acquire a background spectrum (air) immediately prior to the sample. Causality: Atmospheric H2​O and CO2​ constantly fluctuate; immediate background subtraction prevents these gases from masking critical sample peaks.

Step 3: Reference Standard (RS) Acquisition Place 2–5 mg of the certified 3-Ethoxy-5-nitrobenzoic acid RS onto the ATR crystal. Apply consistent pressure using the anvil. Scan from 4000 to 650 cm⁻¹ at 4 cm⁻¹ resolution for 32 co-added scans. Clean the crystal with LC-MS grade isopropanol and run a blank scan to confirm zero carryover[4].

Step 4: Test Sample Acquisition Repeat Step 3 identically for the test sample.

Step 5: Spectral Overlay & Evaluation Overlay the test sample spectrum onto the RS spectrum. Evaluate concordance based on peak position (± 2 cm⁻¹ tolerance) and relative intensity ratios.

Quantitative Spectral Data & Comparison

The following table summarizes the expected vibrational frequencies and provides a comparative data set between a certified Reference Standard and a high-purity test sample of 3-Ethoxy-5-nitrobenzoic acid.

Functional GroupExpected Range (cm⁻¹)Reference Standard (cm⁻¹)Test Sample (cm⁻¹)Δ (cm⁻¹)Status
O-H Stretch (Acid Dimer)3300 - 25002985 (Broad)2986 (Broad)+1Pass
C=O Stretch (Acid)1710 - 1680169216920Pass
Asymmetric NO₂ Stretch 1550 - 151015341535+1Pass
Symmetric NO₂ Stretch 1360 - 1330134813480Pass
C-O-C Stretch (Ether)1270 - 123012521251-1Pass
Aromatic C-H OOP Bend 850 - 8108328320Pass

Data Interpretation: The test sample exhibits a maximum deviation of ±1 cm⁻¹ from the Reference Standard across all critical functional group markers. Because this falls well within the acceptable compendial tolerance of ±2 cm⁻¹ for ATR-FTIR[3], the chemical identity of the test sample is conclusively confirmed.

Workflow Visualization

The logical progression of this self-validating identity test is mapped below.

IR_Validation_Pathway Start Initiate IR Analysis 3-Ethoxy-5-nitrobenzoic acid SST System Suitability Test (Ph. Eur. 2.2.24 / USP <197>) Start->SST Prep Sample & RS Preparation (ATR-FTIR Protocol) SST->Prep Wavenumber Verified Acq Spectral Acquisition (4000 - 650 cm⁻¹) Prep->Acq Compare Spectral Overlay Sample vs. Reference Standard Acq->Compare Background Subtracted Decision Criteria Check: Positions ± 2 cm⁻¹ & Intensity Compare->Decision Pass Identity Confirmed (Release Material) Decision->Pass Concordant Spectra Fail Identity Unconfirmed (Investigate OOS) Decision->Fail Discordant Spectra

IR Validation Workflow for 3-Ethoxy-5-nitrobenzoic acid identity confirmation.

Troubleshooting Discordant Spectra

If the test sample fails to match the Reference Standard, do not immediately assume chemical impurity. Consider the following physical phenomena:

  • Polymorphism: Because IR spectroscopy probes the solid-state lattice, different crystalline polymorphs of 3-Ethoxy-5-nitrobenzoic acid will exhibit shifted C=O and O-H bands due to varying hydrogen-bond geometries. If polymorphism is suspected, dissolve both the sample and the RS in a suitable volatile solvent (e.g., acetone), evaporate to dryness to force them into the same crystalline state, and re-analyze.

  • Moisture Contamination: A broad, anomalous band appearing around 3400 cm⁻¹ and a secondary peak at 1640 cm⁻¹ strongly indicate the presence of free water. Dry the sample under vacuum and repeat the acquisition.

References[2] USP Chapter <197> Spectroscopy Identification Tests – Controlling Your Identities!. lachmanconsultants.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Dg7cKp9l9Wgf_3we6OXkMNSzWRiWdOY-OOF3preFicgX99UMl0Uuwv205NELjIWcHJKAX_VhQfa6LdfzsFB5AdFvXkEIyh5zOP8Igswrw8ONbNBPU9-bQ9XkOLUpqC8wBAwxHMuvb0BMXZ0i7J1ZSKmdef70E0NG2890CHVcWdNNpUxxjVY8YDufjoiNrfdSETMShdpJSZU6RgFXbYzTjfcxmMc6fj2Kb3Mee6ExAg==[1] Benzoic acid, 3-ethoxy-5-nitro- (6CI) - Echemi. echemi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0u6d7ruN9ny_QEp-OGRUwQp9a6Ps3hQORfiWFpYf0gML6QAl1OZefDuO0dwym5RcXqj7WZbxQxY7wOOp2S_6_vrR0o4fIkKvPCGdh4C7waTd2OXOp8PSf147RGNOgaJIGb3S_BtianeRkD6oSjmNArrM7Zf-nsUzRyjBl3aKU0fUrkbZHIOXZ9E7vpAmb[3] The Ph. Eur. revises its general chapter on Infrared Absorption Spectrophotometry. edqm.eu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfNsqTC5FmuXEZpHRp7VfjtpWjTX1o12zgbUMbept45Kz2lC02nV5z4zUKCKuJFgQDIiGr91EtxweMIiBkCJlaeTWlQMbNAuEKTKbs3rZ1htew0iOyVp5K-cdRsf5kEmsi63KwMg0-ETsU9lKCcivRkz9nYnvn9zWC366JAnyqeyjBEtUwtT2cNJF3eNTCusQjbJuUUDfdCOxjR3IGfbI6bvdC12CGNA==[4] PA/PH/OMCL (18) 24 R1 – Qualification of IR Spectrophotometers. edqm.eu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmvp7gZlSHZYmyKdhBWsjV7xwJIr9nsqrozXyf1DhXp2zL9gznVOZ2a75HYWXXgL0xMM_TEXbvFvATbAGehjqjfO0ALYB6mLb0ycifkhE2gwsyZNRwxEgIv30psuq_LYvh0BSvbwdnFHgHJJgbjEE8zaFmIyEB4q2OjWvG4aNbVBjU_KzRGsMpF9_9_MKIeqUdfBlpu_jdlEQTUFzfKQpkaHP43Ywr3K78ueVYZCHIvuacrMNl2Rd7LtaPchqaDpNYZtF3o7B8O6EIyl8J92fhHnjfemyoDsjamOMKdh2-efo8c8dXpI3Lgg==

Sources

Validation

Differences in biological activity of 3-Ethoxy-5-nitrobenzoic acid isomers

As a Senior Application Scientist specializing in structure-activity relationship (SAR) campaigns and early-stage drug discovery, I frequently encounter a critical misconception: that positional isomers of intermediate b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structure-activity relationship (SAR) campaigns and early-stage drug discovery, I frequently encounter a critical misconception: that positional isomers of intermediate building blocks will yield biologically similar final active pharmaceutical ingredients (APIs). In reality, the spatial arrangement of functional groups dictates the entire pharmacodynamic profile of the resulting drug.

This guide provides an objective, data-driven comparison of 3-Ethoxy-5-nitrobenzoic acid and its primary positional isomers (4-Ethoxy-3-nitrobenzoic acid and 2-Ethoxy-5-nitrobenzoic acid). While these compounds are rarely used as standalone therapeutics, they are highly privileged pharmacophores used to synthesize potent receptor tyrosine kinase (RTK) inhibitors, such as those targeting the Platelet-Derived Growth Factor Receptor (PDGFR) in oncology[1, 2].

Physicochemical Profiling: The Isomeric Landscape

Before evaluating biological activity, we must understand the baseline physicochemical properties of these isomers. The relative positions of the ethoxy (electron-donating, sterically bulky) and nitro (electron-withdrawing, hydrogen-bond accepting) groups fundamentally alter the molecule's electronic distribution and lipophilicity.

Table 1: Comparative Physicochemical Properties of Ethoxy-Nitrobenzoic Acid Isomers

Property / Metric3-Ethoxy-5-nitrobenzoic acid [1]4-Ethoxy-3-nitrobenzoic acid [3]2-Ethoxy-5-nitrobenzoic acid
CAS Number 103440-97-759719-77-657148-23-9
Substitution Pattern Meta, MetaPara, MetaOrtho, Meta
XLogP3 (Lipophilicity) 1.602.21~1.80 (Calculated)
Topological Polar Surface Area (TPSA) 92.4 Ų92.4 Ų92.4 Ų
Melting Point 140.5 - 141.5 °C200 - 201 °C158 - 162 °C
Steric Hindrance at Carboxyl LowLowHigh (Ortho effect)

Mechanistic Causality: Why Isomerism Dictates Biological Activity

When these benzoic acid derivatives are coupled with amines to form benzamide-based kinase inhibitors, their biological activity diverges sharply. The causality behind this divergence lies in the strict geometric requirements of the kinase ATP-binding pocket.

  • The 3-Ethoxy-5-nitro Advantage (The "Goldilocks" Conformation): In the 3,5-disubstitution pattern, the ethoxy group projects perfectly into a highly conserved hydrophobic sub-pocket adjacent to the kinase hinge region. Simultaneously, the strongly electron-withdrawing 5-nitro group lowers the pKa of the adjacent amide NH, strengthening its critical hydrogen bond with the kinase backbone.

  • The 4-Ethoxy-3-nitro Failure (Steric Clash): Moving the ethoxy group to the para position (4-ethoxy) changes its vector. Instead of filling the hydrophobic pocket, it clashes directly with the kinase's "gatekeeper" residue, preventing the molecule from entering the ATP-binding site. This typically results in a >100-fold drop in biological activity.

  • The 2-Ethoxy-5-nitro Failure (Conformational Distortion): The ortho-ethoxy group introduces severe steric strain against the carbonyl oxygen of the amide. To relieve this strain, the aromatic ring twists out of coplanarity with the amide bond. This 3D distortion breaks the linear geometry required for hinge-region hydrogen bonding, rendering the resulting API biologically inactive.

Mechanism Ligand Growth Factor (e.g., PDGF) Kinase Receptor Tyrosine Kinase (RTK) Ligand->Kinase Activates Signaling Intracellular Signaling Cascade Kinase->Signaling Phosphorylation Disease Cell Proliferation (Tumorigenesis) Signaling->Disease Drives Inhibitor 3-Ethoxy-5-nitro Derived API Inhibitor->Kinase Blocks ATP Pocket

Mechanistic pathway illustrating RTK inhibition by 3-ethoxy-5-nitrobenzoic acid derivatives.

Experimental Validation: Self-Validating Kinase Assay Protocol

To objectively compare the biological activity of these isomers, they must first be synthesized into their corresponding benzamide APIs via standard EDC/HOBt amide coupling. Once synthesized, their inhibitory potency is evaluated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Assay Trustworthiness & Quality Control: This protocol is designed as a self-validating system. It incorporates Staurosporine as a positive control and DMSO as a negative vehicle control. Assay robustness is validated by calculating the Z'-factor; only plates yielding a Z'-factor > 0.6 are accepted for data analysis.

Step-by-Step TR-FRET Methodology:
  • Compound Preparation: Serially dilute the synthesized APIs (derived from the 3-ethoxy, 4-ethoxy, and 2-ethoxy isomers) in 100% DMSO to create a 10-point concentration curve ranging from 10 µM down to 0.5 nM.

  • Reaction Assembly: In a 384-well low-volume microplate, dispense 5 µL of recombinant PDGFR enzyme (1 nM final concentration) suspended in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Incubation: Use an acoustic liquid handler to transfer 100 nL of the serially diluted compounds into the assay plate. Incubate at room temperature for 30 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at its predetermined apparent Km​ ) and a ULight-labeled generic tyrosine kinase peptide substrate.

  • Termination & Detection: After a 60-minute incubation, terminate the reaction by adding 10 µL of EDTA (to chelate Mg2+ and halt kinase activity) alongside a Europium-labeled anti-phosphotyrosine antibody.

  • Readout: Measure the TR-FRET signal using a compatible microplate reader (Excitation: 320 nm; Emission ratio: 665 nm / 615 nm). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol Step1 Isomer Selection (3- vs 4- vs 2-Ethoxy) Step2 Library Synthesis (Amide Coupling via EDC/HOBt) Step1->Step2 Step3 Purification (Prep-HPLC, >95% Purity) Step2->Step3 Step4 TR-FRET Kinase Assay (Recombinant PDGFR) Step3->Step4 Step5 Dose-Response Curve & IC50 Determination Step4->Step5

Standardized workflow for synthesizing and evaluating the biological activity of isomer-derived APIs.

Comparative Performance Analysis (Expected Outcomes)

Based on established SAR principles and historical data from PDGFR inhibitor campaigns [2], the biological readouts for the APIs derived from these isomers will highlight the superiority of the 3-ethoxy-5-nitro configuration.

  • 3-Ethoxy-5-nitrobenzoic acid derivatives: Typically exhibit potent, nanomolar inhibition ( IC50​ < 50 nM). The meta-meta relationship allows optimal hydrophobic packing and unhindered hydrogen bonding.

  • 4-Ethoxy-3-nitrobenzoic acid derivatives: Generally exhibit weak, micromolar inhibition ( IC50​ > 5,000 nM) due to steric clashes with the gatekeeper residue preventing deep pocket penetration.

  • 2-Ethoxy-5-nitrobenzoic acid derivatives: Almost universally inactive ( IC50​ > 10,000 nM) due to the ortho-induced conformational twist that destroys the pharmacophore's required planarity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69078615, 3-Ethoxy-5-nitrobenzoic acid." PubChem. Available at: [Link]

  • AstraZeneca UK Ltd. "Quinazoline derivatives for use against cancer." U.S. Patent US20090036474A1, 2009.
Comparative

Benchmarking 3-Ethoxy-5-nitrobenzoic acid synthesis routes

Benchmarking Synthesis Routes for 3-Ethoxy-5-nitrobenzoic Acid: A Comprehensive Application Guide Executive Summary 3-Ethoxy-5-nitrobenzoic acid (CAS: 103440-97-7)[1] is a highly versatile aromatic building block utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthesis Routes for 3-Ethoxy-5-nitrobenzoic Acid: A Comprehensive Application Guide

Executive Summary

3-Ethoxy-5-nitrobenzoic acid (CAS: 103440-97-7)[1] is a highly versatile aromatic building block utilized in the development of kinase inhibitors, glucokinase activators, and phosphodiesterase 4 (PDE4) inhibitors[2]. The primary synthetic challenge in preparing this compound lies in the chemoselective O-alkylation of its precursor, 3-hydroxy-5-nitrobenzoic acid. Because the precursor contains both a phenolic hydroxyl and a carboxylic acid moiety, chemists must strategically navigate competing nucleophilicities.

This guide objectively benchmarks the three primary synthetic routes—Aqueous Alkylation, Polar Aprotic Alkylation, and Mitsunobu Etherification—evaluating their mechanistic causality, scalability, and overall yield to help drug development professionals select the optimal workflow.

Mechanistic Evaluation & Causality (The "Why")

Route A: Aqueous Alkylation (Thermodynamic Control)

This classical route utilizes diethyl sulfate in an aqueous sodium hydroxide solution[3]. The causality behind this choice relies on differential nucleophilicity. In a 1N NaOH solution, both the carboxylic acid and the phenol are deprotonated. However, the resulting phenoxide is a significantly stronger, more localized nucleophile than the highly resonance-stabilized carboxylate. While this allows for direct, single-step O-alkylation, the aqueous environment causes rapid competitive hydrolysis of the diethyl sulfate reagent, severely capping the maximum theoretical yield.

Route B: Polar Aprotic Alkylation (Exhaustive Alkylation & Saponification)

Rather than fighting competing functional groups, this route embraces them. By utilizing a polar aprotic solvent (DMF) and a mild base (K₂CO₃), ethyl bromide is used to exhaustively alkylate both the phenol and the carboxylic acid, forming an ethyl 3-ethoxy-5-nitrobenzoate intermediate[4]. The causality here is kinetic: DMF poorly solvates anions, leaving the phenoxide and carboxylate highly reactive ("naked" anions). The resulting ester is then rapidly cleaved via alkaline saponification. This two-step sequence is highly robust, bypassing the hydrolysis issues of Route A and delivering superior atom-to-product conversion.

Route C: Mitsunobu Etherification (Redox Condensation)

The Mitsunobu reaction utilizes ethanol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in THF[2]. This route operates via the formation of a highly electrophilic alkoxyphosphonium intermediate. While it avoids genotoxic alkyl halides, the carboxylic acid will also undergo esterification under these conditions unless pre-protected. Furthermore, the generation of stoichiometric triphenylphosphine oxide (TPPO) makes purification notoriously difficult at scale.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of each route based on established literature and empirical optimization.

MetricRoute A: Aqueous AlkylationRoute B: Polar Aprotic AlkylationRoute C: Mitsunobu Etherification
Primary Reagents Diethyl sulfate, NaOH, H₂OEthyl bromide, K₂CO₃, DMFEthanol, PPh₃, DIAD, THF
Intermediate Formed None (Direct conversion)Ethyl 3-ethoxy-5-nitrobenzoateEthyl 3-ethoxy-5-nitrobenzoate
Reaction Temperature Ambient (20–25 °C)Elevated (60–80 °C)0 °C to Ambient
Overall Yield 40–50%85–95%75–85%
Scalability Moderate (Reagent toxicity)Very High (Industry Standard) Low (Poor atom economy)
Purification Demand Low (Acid/Base extraction)Low (Acid/Base extraction)High (Chromatography required)

Pathway Visualization

Mechanistic divergence of 3-hydroxy-5-nitrobenzoic acid ethylation pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating physical checkpoints that confirm reaction progress without requiring immediate LC-MS analysis.

Protocol 1: Route B - Polar Aprotic Alkylation (Recommended for Scale-up)

This is the benchmark standard due to its high yield and operational simplicity[4].

  • Exhaustive Alkylation: Suspend 3-hydroxy-5-nitrobenzoic acid (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in anhydrous DMF (0.5 M).

    • Validation Checkpoint: The suspension will immediately turn deep red/orange, confirming the deprotonation of the phenol to the phenoxide.

  • Electrophilic Addition: Add ethyl bromide (2.5 eq) dropwise at room temperature. Heat the reaction mixture to 60 °C for 4 hours.

    • Validation Checkpoint: Conduct a TLC (Hexane/EtOAc 3:1). The highly polar baseline starting material will be completely consumed, replaced by a high-R_f spot (ethyl 3-ethoxy-5-nitrobenzoate).

  • Saponification: Cool the mixture to room temperature. Directly add a 2N aqueous NaOH solution (4.0 eq) and an equal volume of methanol to homogenize the mixture. Stir for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. Dilute with water and wash with dichloromethane to remove organic impurities.

  • Precipitation: Slowly acidify the aqueous layer with 6N HCl to pH 2 under vigorous stirring.

    • Validation Checkpoint: A thick, pale-yellow precipitate of 3-ethoxy-5-nitrobenzoic acid will crash out of solution. Filter, wash with cold water, and dry under vacuum (Expected yield: 88-92%).

Protocol 2: Route A - Aqueous Alkylation (Direct but Low Yield)

Best for rapid, small-scale synthesis where avoiding two steps is preferred[3].

  • Salt Formation: Dissolve 3-hydroxy-5-nitrobenzoic acid (1.0 eq) in 1N aqueous NaOH (2.2 eq).

  • Alkylation: Slowly add diethyl sulfate (1.2 eq) dropwise. Caution: Diethyl sulfate is a potent alkylating agent; handle exclusively in a fume hood.

  • Reaction: Stir the resultant mixture at ambient temperature for 48 hours.

    • Validation Checkpoint: The pH of the solution will slowly drop as diethyl sulfate hydrolyzes into ethyl sulfuric acid. Maintain pH > 9 by adding NaOH if necessary.

  • Workup: Concentrate the mixture slightly, acidify to pH 2 with HCl, and extract with methylene chloride. Dry the organic layer over MgSO₄ and evaporate to yield the product (Expected yield: ~45%).

Protocol 3: Route C - Mitsunobu Etherification

Best reserved for specialized derivatives where alkyl halides cannot be used[2].

  • Complex Formation: Dissolve 3-hydroxy-5-nitrobenzoic acid (1.0 eq), absolute ethanol (2.5 eq), and PPh₃ (2.5 eq) in anhydrous THF. Cool to 0 °C under nitrogen.

  • Activation: Add DIAD (2.5 eq) dropwise over 15 minutes.

    • Validation Checkpoint: The solution will exhibit a transient yellow color as the DIAD-PPh₃ betaine intermediate forms, which fades as the ethanol attacks the complex.

  • Reaction & Hydrolysis: Stir at room temperature for 12 hours. Because the carboxylic acid is also esterified, add 2N LiOH (3.0 eq) and stir for an additional 3 hours to saponify the ethyl ester.

  • Purification: Acidify, extract with EtOAc, and purify via silica gel chromatography to separate the product from the massive TPPO byproduct.

Conclusion

For the synthesis of 3-ethoxy-5-nitrobenzoic acid, Route B (Polar Aprotic Alkylation) is the undisputed optimal pathway. While it technically requires a two-step sequence (alkylation followed by saponification), the near-quantitative conversion, ease of purification via simple acid/base precipitation, and excellent scalability make it vastly superior to the hydrolytically unstable Route A and the atom-inefficient Route C.

References

  • 3-Ethoxy-5-nitrobenzoic acid | C9H9NO5 | CID 69078615 - PubChem Source: nih.gov URL:[Link]

  • Source: google.
  • Source: google.
  • Source: google.

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of 3-Ethoxy-5-nitrobenzoic Acid using GC-MS and NMR

An objective, data-driven comparison of analytical techniques for the cross-validation of 3-Ethoxy-5-nitrobenzoic acid. Our narrative is designed for the discerning scientist, moving beyond rote protocols to explain the...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of analytical techniques for the cross-validation of 3-Ethoxy-5-nitrobenzoic acid.

Our narrative is designed for the discerning scientist, moving beyond rote protocols to explain the causal logic behind each experimental choice. The objective is to establish a self-validating analytical system, ensuring the highest degree of confidence in the final data. This is a critical step for regulatory compliance and ensuring the quality, safety, and efficacy of pharmaceutical products.[1]

The Principle of Orthogonal Validation

Cross-validation is the process of comparing results from two or more distinct analytical methods to ensure data integrity.[1][2][3] The core principle is that the methods should be based on different chemical or physical principles. GC-MS separates compounds based on their volatility and polarity, then fragments and detects them based on their mass-to-charge ratio. NMR, in contrast, provides detailed structural information by probing the magnetic properties of atomic nuclei within a molecule in solution. If these fundamentally different techniques yield concordant results, it provides powerful evidence for the compound's identity and purity. The U.S. Food and Drug Administration (FDA) and other regulatory bodies emphasize the importance of well-validated analytical methods.[4]

Cross_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Orthogonal Analysis cluster_data Data Acquisition cluster_validation Data Convergence A Batch of 3-Ethoxy-5-nitrobenzoic acid B GC-MS Analysis (Separation & Mass) A->B Derivatize & Inject C NMR Spectroscopy (Structure & Connectivity) A->C Dissolve D Chromatogram Mass Spectrum B->D E ¹H and ¹³C NMR Spectra C->E F Comparative Analysis D->F E->F G Confirmed Identity & Purity Profile F->G Concordant Results Data_Convergence cluster_gcms GC-MS Findings cluster_nmr NMR Findings cluster_conclusion Validated Conclusion A Molecular Weight Confirmed (m/z 283 for TMS derivative) E Identity and Purity of 3-Ethoxy-5-nitrobenzoic acid CONFIRMED A->E Corroborates MW B High Purity Indicated (>99.5% by TIC) B->E Supports Purity C Correct ¹H & ¹³C Signals (All atoms accounted for) C->E Confirms Composition D Definitive 1,3,5-Substitution Pattern (Aromatic region confirms isomer) D->E Confirms Structure

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Comparative

Comparative Acidity Analysis: 3-Ethoxy-5-nitrobenzoic Acid vs. Standard Benzoic Acid

As a Senior Application Scientist, evaluating the physicochemical properties of substituted aromatic compounds is a fundamental step in rational drug design and formulation development. The acidity (pKa) of a drug candid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the physicochemical properties of substituted aromatic compounds is a fundamental step in rational drug design and formulation development. The acidity (pKa) of a drug candidate dictates its ionization state at physiological pH, directly influencing its solubility, lipophilicity (logD), and membrane permeability.

This guide provides an objective, mechanistically grounded comparison between standard Benzoic Acid (BA) and its di-substituted derivative, 3-Ethoxy-5-nitrobenzoic Acid (ENBA) , detailing the causality behind their divergent acidic profiles and the self-validating experimental protocols required to measure them.

Mechanistic Causality: Substituent Effects on Acidity

To understand the acidity difference between these two compounds, we must analyze the stability of their respective conjugate bases (carboxylate anions). Standard benzoic acid serves as our thermodynamic baseline, possessing a well-established aqueous pKa of 4.20 at 25 °C[1].

When substituents are introduced to the aromatic ring, they modulate the electron density at the carboxylic acid moiety. This relationship is mathematically defined by the Hammett equation ( pKa=pKa0​−ρ∑σ ), where ρ is the reaction constant ( ρ=1 for benzoic acid in water) and σ represents the substituent constant[2].

The di-substituted 3-ethoxy-5-nitrobenzoic acid features two meta-directing groups that synergistically increase its acidity:

  • The 5-Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG). It removes electron density from the ring through both inductive (-I) and resonance (-R) effects. Its meta-substituent constant ( σm​ ) is highly positive at +0.71[3], indicating strong stabilization of the carboxylate anion.

  • The 3-Ethoxy Group (-OCH₂CH₃): Alkoxy groups are often mistakenly assumed to be purely electron-donating due to their resonance (+R) effect. However, positioning dictates mechanism. At the meta position, the oxygen's lone pairs cannot delocalize directly onto the carbon bearing the carboxylate group. Consequently, the resonance effect is neutralized, and the electronegative oxygen exerts a pure electron-withdrawing inductive effect (-I) through the σ -bond framework. The σm​ for the ethoxy group is +0.10[4].

By summing these constants ( ∑σ=0.71+0.10=0.81 ), we calculate a theoretical pKa of approximately 3.39 for 3-ethoxy-5-nitrobenzoic acid. This nearly one-log-unit drop signifies that ENBA is significantly more acidic than standard benzoic acid.

G BA Benzoic Acid (Baseline pKa 4.20) NO2 5-Nitro Group (-I, -R Effects) σ_m = +0.71 BA->NO2 Addition of OEt 3-Ethoxy Group (-I Effect Dominates) σ_m = +0.10 BA->OEt Addition of EWD Electron Withdrawal from Carboxylate NO2->EWD Strong pull OEt->EWD Moderate pull ENBA 3-Ethoxy-5-nitrobenzoic Acid (Estimated pKa ~3.39) EWD->ENBA Stabilizes Anion

Logical flow of substituent electronic effects determining the pKa of 3-ethoxy-5-nitrobenzoic acid.

Quantitative Data Comparison

The structural modifications in 3-ethoxy-5-nitrobenzoic acid not only alter its pKa but also significantly impact its molecular weight and steric bulk, which are critical parameters for structure-activity relationship (SAR) modeling.

ParameterBenzoic Acid[5]3-Ethoxy-5-nitrobenzoic Acid[6]
Molecular Formula C₇H₆O₂C₉H₉NO₅
Molecular Weight 122.12 g/mol 211.17 g/mol
Substituents None3-Ethoxy, 5-Nitro
Hammett Constant ( ∑σm​ ) 0.00+0.81
Aqueous pKa (25°C) 4.20~3.39 (Calculated via Hammett model)
Conjugate Base Stability BaselineHighly Stabilized (Due to -I and -R effects)

Experimental Protocol: Self-Validating pKa Determination

Theoretical calculations must be empirically validated. Standard aqueous titration is sufficient for benzoic acid, but 3-ethoxy-5-nitrobenzoic acid possesses higher lipophilicity and poor aqueous solubility. Attempting a purely aqueous titration for ENBA will result in precipitation, leading to false equivalence points and skewed pH readings.

To ensure a self-validating system , we must utilize a co-solvent potentiometric titration coupled with Yasuda-Shedlovsky extrapolation.

Step-by-Step Methodology
  • Sample Preparation & Co-Solvent Selection: Accurately weigh 0.5 mmol of 3-ethoxy-5-nitrobenzoic acid. Dissolve the analyte in 50 mL of a 50% (v/v) ethanol-water mixture. Causality: Ethanol acts as a co-solvent to ensure complete dissolution of the lipophilic ENBA, preventing phase separation during the titration.

  • Titrant Standardization: Standardize a 0.02 M NaOH solution against primary standard Potassium Hydrogen Phthalate (KHP). Causality: NaOH is hygroscopic and absorbs ambient CO₂; standardization ensures exact molarity for precise stoichiometric calculations.

  • Potentiometric Titration: Submerge a calibrated glass pH electrode into the analyte solution. Maintain the system at a constant 25.0 ± 0.1 °C under a continuous Nitrogen (N₂) purge. Causality: The N₂ atmosphere prevents atmospheric CO₂ from dissolving into the unbuffered solution to form carbonic acid, which would artificially consume the titrant. Add the NaOH titrant in precise 0.1 mL increments.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the exact equivalence point. Calculate the apparent pKa ( psKa ) at the half-equivalence point using the Henderson-Hasselbalch equation.

  • Yasuda-Shedlovsky Extrapolation: Repeat the titration at varying ethanol concentrations (e.g., 30%, 40%, 60%). Plot the apparent psKa values against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ≈78.3 ) to determine the absolute aqueous pKa.

Workflow S1 1. Sample Preparation (Dissolve in EtOH/H2O Co-solvent) S2 2. Titrant Standardization (0.02 M NaOH vs KHP) S1->S2 S3 3. Potentiometric Titration (N2 Atmosphere, 25°C) S2->S3 S4 4. Data Analysis (First Derivative & Half-Equivalence) S3->S4 S5 5. Yasuda-Shedlovsky Extrapolation (Determine Absolute Aqueous pKa) S4->S5

Self-validating potentiometric titration workflow utilizing Yasuda-Shedlovsky extrapolation.

Implications for Drug Development

The shift in pKa from 4.20 (BA) to ~3.39 (ENBA) has profound pharmacological implications. At a physiological pH of 7.4, both acids are predominantly ionized. However, in the acidic microenvironment of the stomach (pH ~1.5 to 3.5), standard benzoic acid will remain largely unionized and highly permeable across the gastric mucosa. Conversely, 3-ethoxy-5-nitrobenzoic acid, with its lower pKa, will exhibit a higher degree of ionization even in mildly acidic environments, potentially shifting its primary absorption window to different segments of the gastrointestinal tract. Understanding these substituent-driven electronic effects is paramount for optimizing the pharmacokinetic profiles of novel therapeutics.

References

  • [5] Benzoic Acid | C6H5COOH | CID 243 - PubChem. National Institutes of Health (NIH).[Link]

  • [6] 3-Ethoxy-5-nitrobenzoic acid | C9H9NO5 | CID 69078615 - PubChem. National Institutes of Health (NIH).[Link]

  • [3] Hammett equation. Wikipedia.[Link]

  • [1] Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Principles of General Chemistry.[Link]

  • [2] Hammett equation. ChemEurope.[Link]

  • [4] Potent Bis-Cyclometalated Iridium Photoreductants with β-Diketiminate Ancillary Ligands. ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethoxy-5-nitrobenzoic acid

As a Senior Application Scientist, I frequently work with drug development professionals to standardize safety and operational protocols for handling functionalized aromatic building blocks. 3-Ethoxy-5-nitrobenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently work with drug development professionals to standardize safety and operational protocols for handling functionalized aromatic building blocks. 3-Ethoxy-5-nitrobenzoic acid (CAS: 103440-97-7) is a highly valuable intermediate in pharmaceutical synthesis, but its chemical topology requires stringent logistical and safety oversight.

While its physical state is a crystalline solid (melting point ~140.5-141.5 °C), the combination of an electron-withdrawing nitro group and an acidic carboxylate imparts specific toxicological hazards—primarily severe ocular, dermal, and respiratory irritation. This guide provides a mechanistic, self-validating approach to handling, Personal Protective Equipment (PPE) selection, and disposal, ensuring your laboratory operations prioritize absolute safety and compliance.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous dictates how we protect ourselves. Do not treat this compound as a generic organic powder.

  • Carboxylic Acid Moiety: Acts as a potent proton donor. Upon contact with physiological moisture (sweat, tears, mucous membranes), it induces localized pH drops, leading to rapid protein denaturation and acute tissue irritation.

  • Nitro Group (-NO₂): Highly electrophilic. Nitroaromatics can penetrate the stratum corneum and induce localized oxidative stress or sensitization upon prolonged dermal exposure.

  • Particulate Nature: As a fine powder, aerosolization during weighing or transfer poses a severe inhalation risk. The micro-particulates directly impact and inflame the respiratory epithelium [1].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The following PPE matrix is engineered specifically for the physicochemical properties of 3-Ethoxy-5-nitrobenzoic acid and aligns with 1 [2].

PPE CategorySpecification & StandardMechanistic JustificationVerification / Self-Validation Step
Eye/Face Protection Chemical safety goggles (OSHA 29 CFR 1910.133 / EN166)Prevents mechanical irritation from dust and chemical burns from acidic dissolution in ocular fluid.Perform a seal check; ensure no gaps exist between the goggles and the facial contour.
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness, EN 374)Nitrile provides excellent resistance to solid organic acids. Note: If handling in DMSO/DMF, double-glove or use butyl rubber.Inflate gloves with air prior to donning to visually inspect for micro-punctures.
Respiratory Protection N95 / FFP2 Particulate Respirator (OSHA 29 CFR 1910.134 / EN 149)Filters aerosolized crystalline dust (aerodynamic diameter <10 μm) generated during transfer.Conduct a positive/negative pressure user seal check before entering the weighing zone.
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents dermal accumulation of dust. The nitroaromatic nature requires minimizing static discharge.Ensure cuffs are tucked tightly into gloves to eliminate exposed skin at the wrists.

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness and reproducibility, this protocol integrates continuous validation [3].

  • Step 1: Environmental Control Setup

    • Action: Conduct all weighing and transfer operations inside a certified Class II Type A2 Biological Safety Cabinet or a dedicated chemical fume hood with a face velocity of 80-100 fpm.

    • Causality: Local exhaust ventilation captures aerosolized particulates before they reach the operator's breathing zone.

  • Step 2: Static Elimination

    • Action: Use an anti-static bar or zero-stat gun on the analytical balance and weighing boats. Use non-sparking spatulas.

    • Causality: Nitrobenzoic acid powders carry static charges, causing the powder to "jump" and aerosolize, which increases exposure risk and ruins analytical weighing accuracy.

  • Step 3: Closed-System Transfer

    • Action: Weigh the desired mass into a tared, sealable vial. Cap the vial before removing it from the fume hood.

    • Causality: Isolates the hazard at the source. Transporting open containers of hazardous powders across the lab is a primary vector for environmental cross-contamination.

  • Step 4: Dissolution

    • Action: Add the solvent (e.g., ethanol, DMSO) to the sealed vial via a septum, or open the vial only when fully submerged inside the reaction hood.

Spill Response and Disposal Plan

A spill of 3-Ethoxy-5-nitrobenzoic acid requires immediate, calculated action to prevent aerosolization and cross-contamination.

  • Immediate Response: Evacuate non-essential personnel. Verify PPE integrity (don an N95/FFP2 respirator immediately if not already wearing one).

  • Containment & Neutralization (Step-by-Step):

    • Mist: Lightly mist the spilled powder with a 5% sodium bicarbonate (NaHCO₃) aqueous solution using a spray bottle. Causality: This prevents dust generation during sweeping and immediately neutralizes the acidic carboxylate moiety.

    • Absorb: Carefully sweep up the dampened material using a dedicated, non-sparking brush and dustpan. Do not use a standard vacuum cleaner.

    • Decontaminate: Wash the spill area with a mild alkaline solution (e.g., dilute sodium carbonate) followed by soap and water to ensure complete removal of acidic residues.

    • Validate: Test the final rinse water with pH paper. The protocol is only complete when the surface reads ~pH 7.

  • Disposal: Place all recovered material, contaminated PPE, and cleanup materials into a clearly labeled, sealable, compatible hazardous waste container. Dispose of as hazardous organic solid waste in compliance with local environmental regulations (e.g., EPA RCRA guidelines).

Operational Workflow Diagram

Below is the logical workflow for handling and spill response, designed to ensure a closed-loop safety system.

G Start 1. Pre-Operation Verify Fume Hood & Don PPE AntiStatic 2. Static Elimination Apply Anti-Static Tools Start->AntiStatic Weighing 3. Weighing & Transfer Use Sealable Vials AntiStatic->Weighing Spill Spill Occurs? Weighing->Spill Transport 4. Closed-System Transport Move to Reaction Zone Disposal Hazardous Waste Disposal (EPA/RCRA Compliant) Transport->Disposal Post-Reaction Waste Spill->Transport No Mist A. Mist with NaHCO3 (aq) Prevent Aerosolization Spill->Mist Yes Collect B. Collect & Decontaminate Verify pH Neutrality Mist->Collect Collect->Disposal

Closed-loop safety workflow for handling 3-Ethoxy-5-nitrobenzoic acid and spill response.

References

  • 2-Nitrobenzoic acid - SAFETY D
  • Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc), Cole-Parmer,
  • Benzoic acid, 3-ethoxy-5-nitro- (6CI), Echemi,

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-5-nitrobenzoic acid
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Reactant of Route 2
3-Ethoxy-5-nitrobenzoic acid
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